molecular formula C8H4BrCl2FO B12862369 3,5-Dichloro-4-fluorophenacyl bromide

3,5-Dichloro-4-fluorophenacyl bromide

Cat. No.: B12862369
M. Wt: 285.92 g/mol
InChI Key: WJJUOEPNZSCSKT-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorophenacyl bromide is a useful research compound. Its molecular formula is C8H4BrCl2FO and its molecular weight is 285.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-4-fluorophenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-fluorophenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4BrCl2FO

Molecular Weight

285.92 g/mol

IUPAC Name

2-bromo-1-(3,5-dichloro-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H4BrCl2FO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2

InChI Key

WJJUOEPNZSCSKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)CBr

Origin of Product

United States
Foundational & Exploratory

Mechanism of Action and Synthetic Utility of 3,5-Dichloro-4-fluorophenacyl Bromide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dichloro-4-fluorophenacyl bromide (CAS: 1803819-17-1) is a highly specialized, polyhalogenated building block utilized in advanced organic synthesis and medicinal chemistry. By integrating a highly electron-deficient aryl ring with a reactive α-bromoketone moiety, this compound serves as a potent electrophile. This technical guide dissects the electronic causality behind its reactivity, explores its core mechanistic pathways (including kinetic shifts in nucleophilic substitution and heterocycle construction), and provides self-validating experimental protocols for bench scientists.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of phenacyl bromides is fundamentally governed by the electronic nature of the aryl substituents. In 3,5-dichloro-4-fluorophenacyl bromide, the specific substitution pattern creates a synergistic electron-withdrawing effect:

  • Inductive Effect (-I): The highly electronegative fluorine at the para position and the two chlorine atoms at the meta positions exert a profound inductive pull, draining electron density from the aromatic ring.

  • Resonance Effect (+R): While halogens possess a +R effect, the strong -I effect dominates the overall electronic landscape, rendering the aryl ring highly electron-deficient.

  • Mechanistic Consequence: This electron deficiency significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbonyl carbon. Consequently, the carbonyl carbon becomes exceptionally electrophilic, altering the traditional SN2 reaction landscape. Furthermore, the 3,5-dichloro-4-fluoro motif is highly prized in drug development for its ability to increase lipophilicity while blocking para-hydroxylation mediated by Cytochrome P450 enzymes.

Core Mechanisms of Action in Organic Synthesis

The Carbonyl-Assisted Nucleophilic Substitution Mechanism

Traditionally, α-haloketones undergo direct SN2 displacement. However, kinetic studies on the pyridinolysis of highly electron-deficient phenacyl bromides reveal a biphasic Brønsted plot, indicating a fundamental shift in the reaction mechanism [1].

Because the 3,5-dichloro-4-fluoro group strongly withdraws electron density, the reaction proceeds via a carbonyl addition mechanism rather than a concerted SN2 displacement.

  • Rate-Limiting Step 1: The nucleophile (e.g., an amine or pyridine) attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate (T±).

  • Rate-Limiting Step 2: The nucleophile migrates to the α-carbon with the simultaneous expulsion of the bromide leaving group.

MechanisticPathway N1 3,5-Dichloro-4-fluorophenacyl bromide + Nucleophile N2 Rate-Limiting Step 1: Carbonyl Addition N1->N2 N3 Tetrahedral Intermediate (T±) N2->N3 Formation N4 Rate-Limiting Step 2: Migration & Br⁻ Expulsion N3->N4 Breakdown N5 Alkylated Product N4->N5 - Br⁻

Fig 1. Biphasic nucleophilic substitution mechanism via a tetrahedral intermediate.

Heterocyclic Construction: The Hantzsch Thiazole Synthesis

The most prominent application of 3,5-dichloro-4-fluorophenacyl bromide is the construction of 2,4-disubstituted thiazoles via the Hantzsch synthesis[2, 3]. This (3 + 2) heterocyclization is a robust method for generating bioactive thiazole-linked hybrids.

  • S-Alkylation: The sulfur atom of a thioamide or thiourea acts as a soft nucleophile, attacking the α-carbon of the phenacyl bromide to displace the bromide ion, forming a thioimidate intermediate.

  • Cyclization: The electron-rich nitrogen of the intermediate attacks the activated carbonyl carbon, forming a 5-membered hydroxythiazoline ring.

  • Dehydration: Acid-catalyzed elimination of a water molecule yields the fully aromatized thiazole ring.

Hantzsch Step1 Thioamide + Phenacyl Bromide Step2 S-Alkylation (SN2 at α-Carbon) Step1->Step2 Solvent / Heat Step3 Thioimidate Intermediate Step2->Step3 - HBr Step4 Intramolecular Cyclization Step3->Step4 Nucleophilic Attack on Carbonyl Step5 Hydroxythiazoline Intermediate Step4->Step5 Step6 Dehydration (-H2O) Step5->Step6 Acid Catalysis Step7 4-(3,5-dichloro-4-fluorophenyl)thiazole Step6->Step7

Fig 2. Step-by-step mechanism of the Hantzsch thiazole synthesis.

Quantitative Data: Physicochemical & Kinetic Profiling

To understand the impact of the 3,5-dichloro-4-fluoro substitution, we must compare it against the unsubstituted phenacyl bromide baseline. The table below summarizes the theoretical and observed kinetic shifts driven by the polyhalogenated motif.

Property / ParameterUnsubstituted Phenacyl Bromide3,5-Dichloro-4-fluorophenacyl BromideMechanistic Implication
Hammett Constant (Σσ) 0.00> +0.80 (Strongly EWG)Drastic increase in carbonyl electrophilicity.
Primary Reaction Pathway Concerted SN2 at α-carbonCarbonyl Addition (Tetrahedral Int.)Nucleophiles attack the C=O before C-Br cleavage.
Reaction Rate (Aminolysis) Baseline (1x)Accelerated (Estimated 10x-50x)Faster reaction times; requires milder conditions to prevent side reactions.
Lipophilicity (LogP contribution) ModerateHighExcellent for enhancing cell membrane permeability in drug design.

Self-Validating Experimental Protocols

Crucial Safety Warning: Phenacyl bromides are potent lachrymators (tear-inducing agents) and corrosive alkylating agents that cause severe skin and eye burns [4]. All procedures MUST be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

Protocol A: General Aminolysis / N-Alkylation

Objective: Synthesize an α-amino ketone derivative.

  • Preparation: Dissolve 1.0 equivalent of 3,5-dichloro-4-fluorophenacyl bromide in anhydrous acetonitrile (0.2 M concentration). Acetonitrile is chosen for its polar aprotic nature, which stabilizes the tetrahedral transition state [1].

  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (K2CO3). The insoluble inorganic base acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of the incoming nucleophile.

  • Nucleophile Addition: Slowly add 1.1 equivalents of the secondary amine dropwise at 0 °C. The low temperature controls the highly exothermic carbonyl addition step.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry the combined organic layers over Na2SO4, and purify via flash chromatography.

Protocol B: Hantzsch Synthesis of 4-(3,5-Dichloro-4-fluorophenyl)thiazoles

Objective: Construct a bioactive thiazole scaffold.

  • Preparation: In a round-bottom flask, suspend 1.0 equivalent of a selected thioamide (or thiourea) and 1.0 equivalent of 3,5-dichloro-4-fluorophenacyl bromide in absolute ethanol (0.5 M). Ethanol serves as a protic solvent that facilitates the final dehydration step [2, 3].

  • Reflux: Heat the mixture to reflux (78 °C). The initial S-alkylation occurs rapidly, followed by the slower cyclization.

  • Catalysis (Optional but recommended): If cyclization is sluggish, add a catalytic amount of glacial acetic acid (10 mol%) to promote the dehydration of the hydroxythiazoline intermediate.

  • Isolation: After 2-5 hours (verified by TLC), cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole product often precipitates directly from the ethanol.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from an ethanol/water mixture. To obtain the free base, suspend the solid in water, neutralize with saturated NaHCO3 solution, and extract with ethyl acetate.

References

  • Kinetics and Mechanism of the Pyridinolysis of Phenacyl Bromides in Acetonitrile. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. URL:[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. URL:[Link]

  • Phenacyl bromide - Organic Syntheses Procedure. Organic Syntheses. URL:[Link]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3,5-Dichloro-4-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 3,5-Dichloro-4-fluorophenacyl bromide, a compound of interest in medicinal chemistry and materials science. While a specific crystal structure for this exact molecule is not publicly available at the time of this writing, this document serves as a detailed roadmap for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. By elucidating the precise three-dimensional arrangement of atoms and intermolecular interactions, researchers can gain invaluable insights into its chemical reactivity, physical properties, and potential biological activity. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its protocols in authoritative sources.

Introduction: The Significance of Structural Elucidation

Phenacyl bromides are a class of organic compounds widely utilized as intermediates in the synthesis of various heterocyclic molecules, many of which exhibit significant biological activities.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making 3,5-Dichloro-4-fluorophenacyl bromide a promising scaffold for drug design.

The determination of a molecule's crystal structure through single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining unambiguous proof of its chemical identity, connectivity, and stereochemistry.[3][4][5] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding a compound's solid-state properties and its interactions with biological targets.

Synthesis and Crystallization: From Precursor to Single Crystal

The successful determination of a crystal structure is critically dependent on the availability of high-quality single crystals. This section outlines a plausible synthetic route to 3,5-Dichloro-4-fluorophenacyl bromide and discusses key crystallization techniques.

Synthesis of 3,5-Dichloro-4-fluorophenacyl bromide

The synthesis of the target compound would likely proceed in two main steps: the formation of the precursor acetophenone followed by α-bromination.

Step 1: Synthesis of 3,5-Dichloro-4-fluoroacetophenone

The synthesis of the precursor, 3,5-dichloro-4-fluoroacetophenone, is not explicitly detailed in the search results. However, analogous syntheses of similar compounds, such as 2,4-dichloro-5-fluoroacetophenone, often involve the acylation of a corresponding dichlorofluorobenzene.[6] Another potential route could involve the chlorination and fluorination of a suitable acetophenone precursor. For instance, the synthesis of 3,5-dichloro-4-aminoacetophenone involves the chlorination of 4-aminoacetophenone.[7]

Step 2: α-Bromination of 3,5-Dichloro-4-fluoroacetophenone

The α-bromination of acetophenones is a well-established reaction. A common method involves the use of bromine in a suitable solvent, such as acetic acid or methanol.[8][9] The use of a catalyst, like aluminum chloride, can facilitate the reaction.[10]

Experimental Protocol: α-Bromination

  • Dissolve 3,5-dichloro-4-fluoroacetophenone (1.0 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude 3,5-Dichloro-4-fluorophenacyl bromide by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Obtaining Diffraction-Quality Single Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The key is to allow for slow crystal growth, which can be achieved through various techniques.[11][12]

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over time.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or freezer. The gradual decrease in solubility promotes crystal growth.[3]

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

The choice of solvent is crucial and is often determined empirically through small-scale solubility tests.[12][13][14]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[15][16]

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on the diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[15][16] The data collection process involves rotating the crystal to different orientations to measure the intensities of a large number of reflections.

Data Processing and Structure Solution

The raw diffraction data is processed to correct for various experimental factors and to determine the unit cell parameters and space group of the crystal. The space group describes the symmetry of the crystal lattice.[17][18][19][20][21]

The processed data is then used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

Structure Refinement

The initial structural model is then refined using a least-squares method.[22] This iterative process adjusts the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters to achieve the best possible agreement between the observed and calculated diffraction data.

Key Refinement Parameters:

  • R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.

  • Goodness-of-fit (GooF): Should be close to 1.0 for a good refinement.

  • Residual electron density: The difference between the observed and calculated electron density. Ideally, this should be close to zero throughout the unit cell.

Hypothetical Crystal Structure Analysis of 3,5-Dichloro-4-fluorophenacyl bromide

While a specific structure is not available, we can anticipate some key structural features based on the analysis of similar molecules.

Molecular Geometry

The following table summarizes expected bond lengths and angles, which would be determined with high precision from the X-ray data.

Parameter Expected Value
C-C (aromatic)~1.39 Å
C-F~1.35 Å
C-Cl~1.74 Å
C=O~1.21 Å
C-C (keto)~1.51 Å
C-Br~1.94 Å
C-C-C (aromatic)~120°
O=C-C~120°
C-C-Br~110°
Intermolecular Interactions

The crystal packing would likely be dominated by a combination of weak intermolecular interactions, including:

  • Halogen bonding: Interactions involving the chlorine and bromine atoms.

  • Hydrogen bonding: Potentially weak C-H···O or C-H···F interactions.

  • π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Understanding these interactions is crucial for predicting the material's properties and for designing new molecules with desired solid-state characteristics.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for determining the crystal structure of 3,5-Dichloro-4-fluorophenacyl bromide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 3,5-Dichloro-4- fluorophenacyl bromide purification Purification by Recrystallization synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Analysis of Molecular Geometry & Intermolecular Interactions structure_refinement->analysis

Caption: Experimental workflow from synthesis to structural analysis.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of 3,5-Dichloro-4-fluorophenacyl bromide. While the specific crystallographic data for this compound is not currently in the public domain, the methodologies described herein provide a robust framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The insights gained from such a study would be of significant value to researchers in medicinal chemistry and materials science, enabling a deeper understanding of the structure-property relationships of this and related halogenated phenacyl bromides.

References

  • Kumar Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen. [Link]

  • IJSDR. (2024). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. International Journal of Scientific Development and Research, 9(7). [Link]

  • Dabhade, S. S., & Zend, A. M. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2134-2156. [Link]

  • Organic Syntheses. (n.d.). Phenacyl bromide. [Link]

  • Google Patents. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • ResearchGate. (2019). (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. [Link]

  • PMC. (n.d.). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

  • CCP14. (n.d.). Space-Group Determination in Practice. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • SERC - Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. (n.d.). Synthetic route for the phenacyl bromide derivatives structure. [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. [Link]

  • PMC. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. [Link]

  • Lucideon. (n.d.). Rietveld Refinement X-Ray Diffraction (XRD) Technique. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization. [Link]

  • Chemical Reviews. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]

  • ACS Publications. (2024). Development of an Optimized Process for 2,4-Dichloro-5-fluoroacetophenone: A Key Intermediate of Ciprofloxacin. [Link]

  • XDSwiki. (2025). Space group determination. [Link]

  • IUCr Journals. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. [Link]

  • University of Parma. (n.d.). Space Groups. [Link]

  • Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

  • American Journal of Science. (n.d.). The Determination of the Space Group of a Cubic Crystal. [Link]

  • Google Patents. (n.d.). Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • Google Patents. (n.d.). A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • ACS Central Science. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. [Link]

  • SERC - Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]

  • University of Innsbruck. (n.d.). MODERN XRD METHODS IN MINERALOGY. [Link]

  • CNR. (n.d.). Space group determination. [Link]

Sources

Physicochemical properties and stability of 3,5-Dichloro-4-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Properties, Stability, and Synthetic Utility of 3,5-Dichloro-4-fluorophenacyl bromide: A Technical Guide

As a Senior Application Scientist, I approach the handling and application of highly functionalized alpha-bromo ketones not merely as a sequence of procedural steps, but as a dynamic system governed by stereoelectronic principles. 3,5-Dichloro-4-fluorophenacyl bromide (CAS: 1803819-17-1) is a highly reactive, versatile building block used extensively in medicinal chemistry and drug development[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, degradation kinetics, and practical applications, ensuring that researchers can leverage this compound with scientific rigor and operational safety.

Physicochemical Profiling and Electronic Effects

To understand the reactivity of 3,5-Dichloro-4-fluorophenacyl bromide, we must first analyze its molecular architecture. The compound consists of an acetophenone core substituted with a bromine atom at the alpha position and a highly halogenated phenyl ring.

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name 3,5-Dichloro-4-fluorophenacyl bromide
CAS Number 1803819-17-1[1]
Molecular Formula C8H4BrCl2FO[1]
Molecular Weight 285.93 g/mol [1]
SMILES O=C(C1=CC(Cl)=C(F)C(Cl)=C1)CBr[1]
Physical State Crystalline solid

| Reactivity Class | Alpha-bromo ketone / Alkylating agent[2] |

Causality of Reactivity: The reactivity of this molecule is driven by profound stereoelectronic effects. The alpha-bromo ketone motif is inherently reactive because the adjacent carbonyl group increases the acidity of the alpha-protons, facilitating keto-enol tautomerism[3]. Furthermore, the 3,5-dichloro-4-fluoro substitution on the phenyl ring exerts a massive inductive electron-withdrawing effect (-I effect). This intensifies the partial positive charge (δ+) on the carbonyl carbon, which in turn significantly enhances the electrophilicity of the adjacent alpha-carbon. Consequently, the bromide becomes an exceptional leaving group for bimolecular nucleophilic substitution ( SN​2 ) reactions[2][4].

Stability, Degradation Kinetics, and Storage

The same electronic factors that make 3,5-Dichloro-4-fluorophenacyl bromide a premium synthetic intermediate also render it highly unstable under improper conditions[4].

  • Hydrolysis & Autocatalysis: Upon exposure to atmospheric moisture, the highly electrophilic alpha-carbon undergoes slow nucleophilic attack by water. This displaces the bromide ion, forming an alpha-hydroxy ketone and evolving hydrogen bromide (HBr) gas[2]. The evolved HBr acts as an acid catalyst, accelerating further keto-enol tautomerization and autocatalyzing the degradation cascade[3].

  • Thermal Degradation: Intense heating or exposure to elevated temperatures can lead to rapid decomposition. This not only destroys the reagent but releases toxic, corrosive fumes of HBr and can form explosive mixtures with air[5].

Self-Validating Storage Protocol: To arrest degradation, the storage system must actively exclude nucleophiles and thermal energy. The compound must be stored at -20°C in a tightly sealed, amber-glass container backfilled with inert gas (Argon or Nitrogen) and housed within a secondary desiccated chamber[5].

DegradationLogic Core Alpha-Bromo Ketone Instability Factors Factor1 Nucleophilic Attack (Moisture) Core->Factor1 Factor2 Thermal Stress (> Room Temp) Core->Factor2 Mech1 Hydrolysis to Alpha-Hydroxy Ketone Factor1->Mech1 Mech2 HBr Evolution & Autocatalysis Factor1->Mech2 Factor2->Mech2 Mitigation Storage: Inert Gas, -20°C, Desiccated Mech1->Mitigation Mech2->Mitigation

Logical relationship between environmental stressors and required storage.

Experimental Workflows: Synthetic Applications

Because of its high electrophilicity, this compound is an ideal building block for synthesizing complex heterocycles, such as biologically active thiazoles via the Hantzsch synthesis[2].

Workflow: Hantzsch Synthesis of 2-Amino-4-(3,5-dichloro-4-fluorophenyl)thiazole

Trustworthiness in chemical synthesis requires protocols that validate themselves in real-time. The following protocol utilizes anhydrous conditions to prevent premature hydrolysis, with built-in analytical checkpoints.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 1.0 equivalent (1.0 mmol, 285.9 mg) of 3,5-Dichloro-4-fluorophenacyl bromide in 10 mL of strictly anhydrous ethanol.

  • Nucleophilic Addition: Add 1.1 equivalents of thiourea (1.1 mmol, 83.7 mg) to the stirring solution at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to 75°C for 2 hours.

  • Self-Validating Checkpoint: At the 30-minute mark, perform a Thin Layer Chromatography (TLC) check (Eluent: 4:1 Hexane:Ethyl Acetate).

    • Validation: Complete consumption of the UV-active starting material (Rf ~0.7) and the appearance of a fluorescent product spot validates the anhydrous integrity of the setup.

    • Failure Indicator: The appearance of a highly polar baseline spot (Rf ~0.1) serves as an early-warning indicator of moisture ingress and subsequent hydrolysis, allowing the researcher to abort the reaction before wasting downstream purification resources.

  • Workup: Cool the reaction to room temperature. The product will typically precipitate as the hydrobromide salt. Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum.

ThiazoleSynthesis Start 3,5-Dichloro-4-fluorophenacyl bromide (Substrate) Step1 SN2 Alkylation (Alpha-carbon attack) Start->Step1 Reagent Thiourea (Nucleophile) Reagent->Step1 Solvent Anhydrous Ethanol / Reflux (Conditions) Solvent->Step1 Step2 Cyclization (Dehydration) Step1->Step2 -HBr Product Target Thiazole Scaffold (Product) Step2->Product -H2O

Experimental workflow and mechanistic steps for Hantzsch thiazole synthesis.

Safety, Handling, and Toxicology

As a highly reactive alpha-bromo ketone, 3,5-Dichloro-4-fluorophenacyl bromide presents significant occupational hazards. It is a potent alkylating agent, a severe lachrymator (causing intense eye irritation and uncontrollable tear flow), and a corrosive skin irritant[2][5].

  • Engineering Controls: All manipulations—including weighing—must be conducted inside a Class II fume hood to prevent inhalation of aerosolized dust or volatile degradation products.

  • Personal Protective Equipment (PPE): Operators must wear heavy-duty nitrile gloves (double-gloving is recommended due to the compound's skin permeability), tightly sealed safety goggles, and a chemically resistant lab coat[5].

  • Spill Protocol: In the event of a spill, do not use water. Neutralize the area with a weak solid base (such as sodium bicarbonate) to quench any evolved HBr, absorb with an inert material (e.g., vermiculite), and dispose of strictly as hazardous halogenated organic waste[5].

Sources

An In-Depth Technical Guide to the Discovery and Early-Stage Investigation of 3,5-Dichloro-4-fluorophenacyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3,5-Dichloro-4-fluorophenacyl bromide and its derivatives. As a highly functionalized phenacyl bromide, this scaffold presents a unique starting point for the discovery of novel bioactive molecules. The presence of two chlorine atoms and a fluorine atom on the phenyl ring significantly influences the electronic and lipophilic properties of its derivatives, making them attractive candidates for investigation in medicinal chemistry. This document details the synthetic pathways to the core compound, strategies for derivatization, and a roadmap for early-stage investigation, including purification, structural elucidation, and in-vitro screening paradigms.

Introduction: The Significance of the 3,5-Dichloro-4-fluorophenacyl Bromide Scaffold

Phenacyl bromides, or α-bromoacetophenones, are a well-established class of organic intermediates renowned for their utility in the synthesis of a wide array of heterocyclic compounds.[1][2] The presence of two electrophilic sites—the α-carbon and the carbonyl carbon—renders them highly reactive towards a variety of nucleophiles, facilitating the construction of complex molecular architectures.[1] The strategic incorporation of halogen atoms onto the phenyl ring is a common tactic in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[3] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.[3]

The 3,5-dichloro-4-fluorophenyl moiety is of particular interest as it combines the steric and electronic effects of the chlorine atoms with the unique properties of fluorine. This substitution pattern can influence the reactivity of the phenacyl bromide and the biological activity of its downstream derivatives. This guide serves as a foundational resource for researchers embarking on the exploration of this promising, yet underexplored, chemical space.

Synthesis of the Core Intermediate: 3,5-Dichloro-4-fluorophenacyl Bromide

The synthesis of 3,5-Dichloro-4-fluorophenacyl bromide (CAS No: 1803819-17-1) is not widely documented in peer-reviewed literature, suggesting its status as a relatively novel building block. However, its synthesis can be logically approached through the α-bromination of the corresponding acetophenone, a common method for preparing phenacyl bromides.[2]

Proposed Synthetic Pathway

The most direct route involves the bromination of 3,5-dichloro-4-fluoroacetophenone. This precursor, while not commercially ubiquitous, can be synthesized through methods analogous to those for other halogenated acetophenones. The subsequent α-bromination is a well-established transformation.

Caption: Proposed synthesis of 3,5-Dichloro-4-fluorophenacyl bromide.

Detailed Experimental Protocol (Predictive)

This protocol is based on established methods for the α-bromination of acetophenones and should be optimized for the specific substrate.[2]

Materials:

  • 3,5-Dichloro-4-fluoroacetophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas trap, dissolve 3,5-dichloro-4-fluoroacetophenone (1.0 eq) in glacial acetic acid.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel to the stirred solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction. Alternatively, N-bromosuccinimide with a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst can be used.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-Dichloro-4-fluorophenacyl bromide.

Purification and Structural Elucidation

The purity and structural integrity of the synthesized 3,5-Dichloro-4-fluorophenacyl bromide and its subsequent derivatives are paramount for reliable biological testing. A combination of chromatographic and spectroscopic techniques is essential.

Purification Techniques
TechniqueStationary PhaseMobile Phase (Typical)Application
Thin Layer Chromatography (TLC) Silica Gel 60 F₂₅₄Hexanes/Ethyl Acetate mixturesReaction monitoring and solvent system optimization.
Column Chromatography Silica Gel (60-120 or 230-400 mesh)Gradient of Hexanes/Ethyl AcetatePurification of crude product.
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase)Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic AcidPurity assessment and purification of final compounds.
Structural Characterization

Spectroscopic analysis provides definitive structural confirmation.

TechniqueExpected Observations for 3,5-Dichloro-4-fluorophenacyl Bromide
¹H NMR A singlet for the -CH₂Br protons (around 4.4-4.8 ppm). A singlet or a complex multiplet for the aromatic protons, depending on the coupling with the fluorine atom.
¹³C NMR A signal for the carbonyl carbon (around 190 ppm). A signal for the -CH₂Br carbon (around 30-35 ppm). Signals for the aromatic carbons, with characteristic splitting patterns due to C-F coupling.
IR Spectroscopy A strong absorption band for the C=O stretch (around 1700-1720 cm⁻¹). Bands corresponding to C-Cl, C-F, and C-Br stretches.
Mass Spectrometry The molecular ion peak with a characteristic isotopic pattern for two chlorine atoms and one bromine atom.

Discovery of Derivatives: The Hantzsch Thiazole Synthesis

A primary application of phenacyl bromides is in the Hantzsch thiazole synthesis, which provides a facile route to a diverse range of thiazole derivatives. Thiazoles are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.

General Reaction Scheme

The reaction involves the condensation of the α-haloketone with a thioamide.

Caption: Hantzsch thiazole synthesis using the target phenacyl bromide.

Step-by-Step Protocol for Thiazole Derivative Synthesis

Materials:

  • 3,5-Dichloro-4-fluorophenacyl bromide

  • Thiourea (or a substituted thioamide)

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-Dichloro-4-fluorophenacyl bromide (1.0 eq) and the thioamide (1.1 eq) in ethanol.

  • Reaction: Reflux the mixture for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms (the hydrobromide salt of the product), collect it by filtration.

  • Neutralization: Suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate to obtain the free base.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Early-Stage Investigation: A Roadmap for Biological Screening

The early-stage investigation of novel chemical entities is a critical phase in drug discovery. A systematic approach involving a cascade of in-vitro assays is essential to identify promising lead compounds.

General Workflow for Early-Stage Investigation

Early_Stage_Investigation cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization A Synthesis of Derivatives B Purification & Characterization A->B C High-Throughput Screening (HTS) (e.g., target-based or phenotypic) B->C D Dose-Response Assays (IC₅₀/EC₅₀) C->D E Orthogonal Assays D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME-Tox Profiling F->G

Caption: A typical workflow for the early-stage investigation of new chemical entities.

Recommended In-Vitro Assays

Given the diverse biological activities reported for thiazole derivatives, a broad screening approach is recommended.

Assay TypeTarget/PhenotypeRationale
Anticancer Cancer cell line panel (e.g., NCI-60)Many thiazole derivatives exhibit antiproliferative activity.
Antibacterial Panel of Gram-positive and Gram-negative bacteriaThiazoles are core structures in some antibiotics.
Antifungal Panel of fungal strainsAntifungal activity is a known property of some thiazole-containing compounds.
Enzyme Inhibition Kinases, Proteases, etc.The phenacyl bromide scaffold can be used to target specific enzyme active sites.

Protocol for a Cell Viability Assay (e.g., MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

3,5-Dichloro-4-fluorophenacyl bromide represents a promising, yet largely unexplored, starting material for the synthesis of novel, biologically active compounds. Its unique substitution pattern offers opportunities to fine-tune the physicochemical properties of its derivatives. This guide provides a foundational framework for the synthesis, purification, characterization, and early-stage biological evaluation of these derivatives. The methodologies outlined herein, particularly the Hantzsch thiazole synthesis, offer a robust platform for generating a library of diverse compounds for screening. As research in this area progresses, it is anticipated that derivatives of 3,5-Dichloro-4-fluorophenacyl bromide will emerge as valuable leads in various therapeutic areas.

References

  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Retrieved from [Link]

  • CHIMIA. (2004). The Importance of Fluorine in the Life Science Industry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenacyl bromide. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4-(3,5-dichloro-4-fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Thiazole Scaffolds in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in medicinal chemistry. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The Hantzsch thiazole synthesis, a classic and versatile condensation reaction, remains a fundamental and widely utilized method for the construction of this important heterocyclic system.[2][3] This application note provides a detailed, step-by-step protocol for the synthesis of 2-amino-4-(3,5-dichloro-4-fluorophenyl)thiazole, a novel derivative with potential applications in drug development, using 3,5-dichloro-4-fluorophenacyl bromide as a key starting material.

Reaction Scheme

The synthesis of 2-amino-4-(3,5-dichloro-4-fluorophenyl)thiazole is achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (3,5-dichloro-4-fluorophenacyl bromide) with a thioamide (thiourea).[3]

Reaction_Scheme reactant1 3,5-Dichloro-4-fluorophenacyl bromide arrow Ethanol, Reflux reactant1->arrow reactant2 Thiourea plus + reactant2->plus product 2-Amino-4-(3,5-dichloro-4-fluorophenyl)thiazole plus->arrow arrow->product

Caption: General reaction scheme for the synthesis of 2-amino-4-(3,5-dichloro-4-fluorophenyl)thiazole.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
3,5-Dichloro-4-fluorophenacyl bromide≥98%Commercially availableN/ACorrosive, lachrymator. Handle with extreme care.[2][3]
Thiourea≥99%Commercially available62-56-6Harmful if swallowed.
EthanolAnhydrous, ≥99.5%Commercially available64-17-5Flammable liquid.
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercially available144-55-8For neutralization.
Deionized WaterIn-house7732-18-5For washing.
Filter PaperWhatman No. 1 or equivalentCommercially availableN/AFor filtration.

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Fume hood

Safety Precautions

3,5-Dichloro-4-fluorophenacyl bromide is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood. It is classified as a corrosive and lachrymatory agent.[2][3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling chemicals.

  • Inhalation: Avoid inhaling dust or vapors. Use a fume hood for all operations involving 3,5-dichloro-4-fluorophenacyl bromide.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

Step 1: Reaction Setup
  • In a 100 mL round-bottom flask, add 3,5-dichloro-4-fluorophenacyl bromide (1.0 eq, e.g., 2.88 g, 10 mmol).

  • To the same flask, add thiourea (1.1 eq, e.g., 0.84 g, 11 mmol).

  • Add 40 mL of anhydrous ethanol to the flask.

  • Place a magnetic stir bar in the flask and attach a reflux condenser.

  • Position the apparatus on a magnetic stirrer with a heating mantle inside a fume hood.

Step 2: Reaction Execution
  • Begin stirring the reaction mixture.

  • Heat the mixture to a gentle reflux (approximately 78 °C).

  • Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Isolation
  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product should form.

  • Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • To obtain the free base, suspend the collected solid in approximately 50 mL of deionized water.

  • Slowly add a saturated solution of sodium bicarbonate while stirring until the pH of the suspension is approximately 8-9.

  • Continue stirring for 30 minutes to ensure complete neutralization.

  • Collect the solid product, 2-amino-4-(3,5-dichloro-4-fluorophenyl)thiazole, by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Dry the product under vacuum or in a desiccator to a constant weight.

Step 4: Purification (Optional)

If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol.

Hantzsch_Mechanism Reactants 3,5-Dichloro-4-fluorophenacyl bromide Thiourea Intermediate1 Isothiourea Intermediate Reactants->Intermediate1 S_N2 Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-(3,5-dichloro-4-fluorophenyl)thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Expected Results and Characterization

The final product, 2-amino-4-(3,5-dichloro-4-fluorophenyl)thiazole, is expected to be a solid. The structure and purity should be confirmed by standard analytical techniques.

Characterization TechniqueExpected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz)δ ~7.5-8.0 (s, 2H, Ar-H), ~7.2 (s, 1H, thiazole-H), ~7.0 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~168 (C-NH₂), ~150-160 (C-F, d, ¹JCF), ~145 (Ar-C), ~130-135 (Ar-C-Cl), ~120-125 (Ar-CH), ~105 (thiazole-CH)
IR (KBr, cm⁻¹)~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1550 (C=C stretch), ~1100 (C-F stretch)
Mass Spectrometry (ESI+)Expected [M+H]⁺ at m/z corresponding to C₉H₆Cl₂FN₃S

Note: The exact chemical shifts (δ) in NMR spectra and absorption frequencies in IR spectra may vary slightly. The proton of the thiazole ring typically appears as a singlet in the aromatic region. [4]The carbon attached to the fluorine will appear as a doublet in the ¹³C NMR spectrum with a large coupling constant (¹JCF). [5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reflux time and monitor by TLC.
Impure starting materialsEnsure the purity of 3,5-dichloro-4-fluorophenacyl bromide and thiourea.
Incorrect stoichiometryAccurately weigh the starting materials.
Product is an oil or difficult to crystallize Impurities presentAttempt purification by column chromatography on silica gel.
Incomplete neutralizationEnsure the pH is basic (~8-9) during the work-up.
Broad or complex NMR signals Presence of impuritiesPurify the product by recrystallization or column chromatography.
Presence of the hydrobromide saltEnsure complete neutralization during work-up.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-amino-4-(3,5-dichloro-4-fluorophenyl)thiazole via the Hantzsch thiazole synthesis. By following the detailed steps and adhering to the safety precautions, researchers can efficiently synthesize this novel thiazole derivative for further investigation in drug discovery and development programs. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Safety Data Sheet for 4-Bromophenacyl Bromide. (n.d.).
  • Safety Data Sheet for 4-Fluorobenzyl bromide. (n.d.).
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2021). ACS Omega.
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. (2018). Molbank.
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry.
  • Application Notes & Protocols: 3,4-Dichlorophenacyl Bromide in Organic Synthesis. (n.d.). BenchChem.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.
  • 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. (2023). Molbank.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable N
  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verific
  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023). Pharmaceutical Journal of Ukraine.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. (n.d.). RSC Advances.
  • Synthesis and Antimicrobial Evaluation of New-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole Derivatives. (2018).
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). Molecules.
  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). Molecules.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Application Notes: Hantzsch Synthesis for Thiazole Derivatives. (n.d.). BenchChem.

Sources

Application Notes and Protocols: 3,5-Dichloro-4-fluorophenacyl Bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifaceted Building Block for Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties imparted by halogens—such as altered lipophilicity, metabolic stability, and binding interactions—are invaluable tools for optimizing lead compounds.[1][2] 3,5-Dichloro-4-fluorophenacyl bromide emerges as a highly functionalized and reactive building block, poised for significant applications in the synthesis of novel therapeutic agents.

This molecule possesses two key features that make it particularly valuable for researchers and drug development professionals:

  • A Highly Reactive α-Bromoketone Moiety: This functional group serves as a potent electrophile, making the compound an excellent alkylating agent.[3][4] It readily reacts with a wide range of nucleophiles, providing a gateway to a diverse array of chemical structures.

  • A Polysubstituted Phenyl Ring: The 3,5-dichloro-4-fluoro substitution pattern offers a unique combination of electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atoms can modulate the overall electronic character and provide additional points for interaction with biological targets.[2][5]

These attributes position 3,5-dichloro-4-fluorophenacyl bromide as a versatile reagent for constructing complex heterocyclic systems, for use as a covalent modifier of protein targets, and as a robust protecting group in multi-step organic synthesis. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights.

Core Applications in Medicinal Chemistry

Synthesis of Privileged Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of approved drugs.[6] Phenacyl bromides are classic precursors for synthesizing a variety of these structures, most notably via the Hantzsch thiazole synthesis.[7]

Application Focus: Hantzsch Thiazole Synthesis

The thiazole ring is a "privileged scaffold" present in numerous pharmaceuticals with a wide range of biological activities. The reaction of a phenacyl bromide with a thioamide (like thiourea or a substituted variant) provides a direct and efficient route to 2,4-disubstituted thiazoles.

The general mechanism involves an initial S-alkylation of the thioamide by the electrophilic phenacyl bromide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7] The use of 3,5-dichloro-4-fluorophenacyl bromide in this synthesis allows for the direct incorporation of the uniquely halogenated phenyl ring at the 4-position of the thiazole, creating a novel chemical entity for biological screening.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Workflow start Starting Materials reagents 3,5-Dichloro-4-fluorophenacyl Bromide + Thioamide (e.g., Thiourea) start->reagents reaction Reaction Setup (Reflux in Ethanol) reagents->reaction workup Cooling & Precipitation (Product precipitates as HBr salt) reaction->workup neutralize Neutralization (Aqueous NaHCO₃) workup->neutralize isolate Isolation & Purification (Filtration, Washing, Recrystallization) neutralize->isolate product Final Product: 2-Amino-4-(3,5-dichloro-4-fluorophenyl)thiazole isolate->product

Caption: General workflow for the Hantzsch thiazole synthesis.

Covalent Enzyme Inhibition

The development of covalent inhibitors has seen a resurgence in drug discovery, offering advantages in potency and duration of action. The α-bromoketone moiety of 3,5-dichloro-4-fluorophenacyl bromide is a "warhead" capable of forming a covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine) within a protein's binding site.[8] This irreversible binding can lead to potent and sustained inhibition of enzyme activity.

This compound can be incorporated into a larger molecule designed to have initial non-covalent affinity for a target enzyme. Upon binding, the strategically positioned phenacyl bromide moiety can react with a nearby nucleophile, permanently inactivating the enzyme. This approach is particularly relevant in oncology and virology.

Mechanism: Covalent Modification of a Cysteine Residue

Covalent_Inhibition cluster_0 Enzyme Active Site Enzyme_SH Enzyme-Cys-SH Complex Enzyme-Cys-S⁻  H⁺---Br-CH₂C(O)-R (Initial Complex) Enzyme_SH->Complex Binding Inhibitor R-C(O)CH₂Br (Inhibitor Warhead) Inhibitor->Complex Covalent_Adduct Enzyme-Cys-S-CH₂C(O)-R (Covalent Adduct) + HBr Complex->Covalent_Adduct SN2 Attack

Caption: Covalent modification of a cysteine residue by an α-bromoketone.

Protecting Group for Carboxylic Acids

In complex multi-step syntheses, the temporary protection of reactive functional groups is crucial. Carboxylic acids can be converted to phenacyl esters by reaction with a phenacyl bromide. These phenacyl (Pac) esters are stable to a variety of reaction conditions, including those that are mildly acidic or basic.[7] The 3,5-dichloro-4-fluorophenacyl ester offers a highly crystalline derivative, which can aid in the purification of intermediates. The ester can be selectively cleaved under specific conditions, such as with zinc in acetic acid, to regenerate the carboxylic acid.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of 3,5-Dichloro-4-fluorophenacyl Bromide (Representative Method)

This protocol is adapted from general procedures for the α-bromination of acetophenones.[9][10][11] The starting material, 3,5-dichloro-4-fluoroacetophenone, is assumed to be available.

Materials:

  • 3,5-dichloro-4-fluoroacetophenone (1.0 eq)

  • Bromine (Br₂) (1.0 eq)

  • Anhydrous Ether or Glacial Acetic Acid

  • Anhydrous Aluminum Chloride (catalytic amount, if using ether)

  • Petroleum Ether and Water (for washing)

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 3,5-dichloro-4-fluoroacetophenone (e.g., 20.7 g, 0.1 mol) in anhydrous ether (100 mL).

  • Cool the flask in an ice bath. If using ether, add a catalytic amount of anhydrous aluminum chloride (e.g., 0.1 g).

  • From the dropping funnel, add bromine (e.g., 16.0 g, 5.1 mL, 0.1 mol) dropwise with vigorous stirring. Maintain the temperature below 20°C. The color of the bromine should disappear as it is consumed.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

  • Remove the solvent and any dissolved HBr under reduced pressure. Caution: HBr is a corrosive gas.

  • The resulting crude solid is triturated with a mixture of cold water (20 mL) and petroleum ether (20 mL) to remove color impurities.

  • Filter the solid product by vacuum filtration and wash with several portions of the water/petroleum ether mixture until the product is off-white.

  • The crude product can be purified by recrystallization from a minimal amount of hot methanol or ethanol to yield white crystals of 3,5-dichloro-4-fluorophenacyl bromide.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-(3,5-dichloro-4-fluorophenyl)thiazole

Materials:

  • 3,5-Dichloro-4-fluorophenacyl bromide (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (95%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Cold Water

Procedure:

  • In a round-bottom flask, suspend 3,5-dichloro-4-fluorophenacyl bromide (e.g., 2.87 g, 10 mmol) and thiourea (0.84 g, 11 mmol) in 50 mL of 95% ethanol.

  • Heat the mixture to reflux with stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the thiazole hydrobromide salt should form.

  • To maximize precipitation, cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • To obtain the free base, suspend the collected solid in 50 mL of water and, while stirring, slowly add saturated NaHCO₃ solution until the pH of the suspension is ~8-9 (effervescence ceases).

  • Stir the suspension for 30 minutes.

  • Collect the solid 2-amino-4-(3,5-dichloro-4-fluorophenyl)thiazole by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Data Summary

Table 1: Physicochemical Properties of Key Compounds

CompoundFormulaMolecular Weight ( g/mol )Appearance (Predicted)
3,5-Dichloro-4-fluoroacetophenoneC₈H₅Cl₂FO207.03Solid
3,5-Dichloro-4-fluorophenacyl bromideC₈H₄BrCl₂FO285.93Crystalline Solid
2-Amino-4-(3,5-dichloro-4-fluorophenyl)thiazoleC₉H₅Cl₂FN₂S263.12Solid

Conclusion

3,5-Dichloro-4-fluorophenacyl bromide is a potent and versatile reagent for medicinal chemistry research. Its defined reactivity as an alkylating agent, combined with the beneficial properties conferred by its specific halogenation pattern, makes it an ideal starting point for the synthesis of novel heterocyclic compounds and for the development of targeted covalent inhibitors. The protocols provided herein offer a practical guide for researchers to begin exploring the potential of this valuable chemical tool in their drug discovery programs.

References

Sources

Application Notes and Protocols: 3,5-Dichloro-4-fluorophenacyl Bromide as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of a Polysubstituted Phenacyl Bromide

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 3,5-Dichloro-4-fluorophenacyl bromide, a polysubstituted α-bromoketone, has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the convergence of several key structural features: the reactive α-bromo ketone moiety, which serves as a potent electrophile for a variety of cyclization reactions, and the unique substitution pattern on the phenyl ring. The presence of two chlorine atoms and a fluorine atom significantly influences the electronic properties of the molecule, often enhancing the biological activity of the resulting heterocyclic scaffolds.[1][2] The electron-withdrawing nature of these halogens can modulate the reactivity of the phenacyl core and impart favorable pharmacokinetic properties, such as improved metabolic stability and cell permeability, to the final compounds.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed, field-proven protocols for the utilization of 3,5-Dichloro-4-fluorophenacyl bromide in the synthesis of medicinally relevant heterocyclic systems. The protocols described herein are designed to be self-validating, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

I. Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide-containing compound.[5][6] 3,5-Dichloro-4-fluorophenacyl bromide is an excellent substrate for this transformation, leading to the formation of 2,4-disubstituted thiazoles bearing the 3,5-dichloro-4-fluorophenyl moiety at the 4-position. This particular substitution pattern is of significant interest in drug discovery, as halogenated phenyl rings are common motifs in a wide range of pharmacologically active molecules.[7]

Reaction Mechanism and Rationale

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the phenacyl bromide, displacing the bromide ion to form an isothiourea intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting heterocyclic intermediate yields the aromatic thiazole ring. The choice of a polar protic solvent like ethanol facilitates the reaction by solvating the ionic intermediates and promoting the final dehydration step.

Hantzsch_Thiazole_Synthesis start 3,5-Dichloro-4-fluorophenacyl bromide + Thioamide intermediate1 Isothiourea Intermediate start->intermediate1 S-Alkylation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-(3,5-Dichloro-4-fluorophenyl)-substituted Thiazole intermediate2->product Dehydration

Caption: General workflow for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(3,5-dichloro-4-fluorophenyl)thiazole

This protocol outlines a robust and scalable procedure for the synthesis of a key aminothiazole derivative.

Materials:

  • 3,5-Dichloro-4-fluorophenacyl bromide

  • Thiourea

  • Absolute Ethanol

  • Triethylamine

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3,5-Dichloro-4-fluorophenacyl bromide (10 mmol, 1.0 eq) and thiourea (11 mmol, 1.1 eq).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reflux: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle. Heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Reaction Monitoring: The reaction is typically complete within 3-5 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The formation of the product will be indicated by the appearance of a new, more polar spot.

  • Isolation of Hydrobromide Salt: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the 2-amino-4-(3,5-dichloro-4-fluorophenyl)thiazole hydrobromide salt should form.

  • Neutralization and Product Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Add triethylamine (12 mmol, 1.2 eq) dropwise to the stirred suspension to neutralize the hydrobromide salt and liberate the free base.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 30 mL) to remove any remaining salts.

  • Drying and Characterization: Allow the collected solid to air dry completely. The product can be further purified by recrystallization from ethanol if necessary. Determine the yield and characterize the product by NMR and mass spectrometry.

ParameterValue
Reactant 1 3,5-Dichloro-4-fluorophenacyl bromide
Reactant 2 Thiourea
Solvent Absolute Ethanol
Reaction Time 3-5 hours
Temperature Reflux (~78 °C)
Typical Yield 85-95%

II. Synthesis of Substituted Imidazoles

The imidazole nucleus is a ubiquitous scaffold in biologically active molecules.[8] The condensation of α-haloketones with amidines provides a widely used and efficient method for the synthesis of 2,4-disubstituted imidazoles.[9][10] 3,5-Dichloro-4-fluorophenacyl bromide serves as an excellent precursor for the synthesis of 4-(3,5-dichloro-4-fluorophenyl)-substituted imidazoles.

Reaction Mechanism and Rationale

The synthesis of imidazoles from α-halo ketones and amidines involves the initial formation of an intermediate by the reaction of the amidine with the α-halo ketone.[8] This is followed by cyclization to yield the final imidazole product. The use of a base, such as potassium bicarbonate, is often employed to facilitate the reaction.[9] An optimized protocol involves using a mixed aqueous-organic solvent system, such as aqueous tetrahydrofuran (THF), which can lead to higher yields and purity of the final product.[10]

Imidazole_Synthesis start 3,5-Dichloro-4-fluorophenacyl bromide + Amidine intermediate Acyclic Intermediate start->intermediate Nucleophilic Substitution product 4-(3,5-Dichloro-4-fluorophenyl)-substituted Imidazole intermediate->product Cyclization

Caption: General workflow for imidazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Aryl-4-(3,5-dichloro-4-fluorophenyl)imidazole

This protocol describes a general and efficient method for the synthesis of 2,4-disubstituted imidazoles.

Materials:

  • 3,5-Dichloro-4-fluorophenacyl bromide

  • Aromatic Amidine (e.g., Benzamidine)

  • Potassium Bicarbonate (KHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve the aromatic amidine (10 mmol, 1.0 eq) and potassium bicarbonate (20 mmol, 2.0 eq) in a mixture of 50 mL of THF and 25 mL of deionized water.

  • Addition of Phenacyl Bromide: In a separate beaker, dissolve 3,5-Dichloro-4-fluorophenacyl bromide (10 mmol, 1.0 eq) in 25 mL of THF.

  • Reaction Execution: Heat the amidine solution to a vigorous reflux. Add the solution of 3,5-Dichloro-4-fluorophenacyl bromide dropwise to the refluxing mixture over a period of 30 minutes.

  • Reaction Completion and Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the THF by rotary evaporation.

  • Extraction: Add 50 mL of ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel. Separate the organic layer, and wash it with deionized water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

ParameterValue
Reactant 1 3,5-Dichloro-4-fluorophenacyl bromide
Reactant 2 Aromatic Amidine
Base Potassium Bicarbonate
Solvent Aqueous Tetrahydrofuran (THF)
Reaction Time 2-4 hours
Temperature Reflux
Typical Yield 75-90%

III. Synthesis of Other Heterocyclic Systems

The reactivity of 3,5-Dichloro-4-fluorophenacyl bromide extends beyond the synthesis of thiazoles and imidazoles. Its electrophilic nature allows for its participation in the construction of various other heterocyclic rings. For instance, it can react with 1,2-diaminobenzenes to form quinoxalines, with 2-aminothiophenols to yield benzothiazines, and with 2-aminophenols to produce benzoxazines.[11] These reactions typically proceed via an initial nucleophilic attack by one of the heteroatoms of the binucleophile, followed by an intramolecular cyclization and dehydration.

The general synthetic strategy for these heterocycles involves the condensation of 3,5-Dichloro-4-fluorophenacyl bromide with the appropriate binucleophilic reagent, often in a suitable solvent and sometimes in the presence of a catalyst. The specific reaction conditions will vary depending on the desired heterocyclic system.

Conclusion

3,5-Dichloro-4-fluorophenacyl bromide is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols and application notes provided in this document offer a solid foundation for researchers to explore the rich chemistry of this reagent. The unique substitution pattern on the phenyl ring makes the resulting heterocycles particularly attractive for applications in drug discovery and development, offering a pathway to novel compounds with potentially enhanced biological activity and favorable pharmacokinetic profiles. The robust and reproducible nature of the described synthetic methods ensures their utility in both academic and industrial research settings.

References

  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • Murry, J. A., et al. (2001). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. The Journal of Organic Chemistry, 66(25), 8585-8588.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Cik, G., et al. (2007).
  • Murry, J. A., et al. (2005). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 81, 1.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Mihigo, J. C. (2012). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. McMaster University.
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(15), 5873.
  • Sharma, P., & Kumar, V. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Mini-Reviews in Medicinal Chemistry, 22(12), 1636-1654.
  • Abdel-Wahab, B. F., et al. (2012).
  • IntechOpen. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

Sources

Application Note: Nucleophilic Substitution Strategies for 3,5-Dichloro-4-fluorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

In medicinal chemistry and complex organic synthesis, α -bromo ketones are indispensable electrophilic building blocks. However, the introduction of a highly electron-deficient aromatic system—such as the 3,5-dichloro-4-fluorophenyl moiety—drastically alters the electronic landscape of the phenacyl core.

The Causality of Reactivity: Phenacyl bromides undergo nucleophilic substitution ( SN​2 ) at significantly higher rates than unactivated alkyl halides. This rate enhancement is driven by the adjacent carbonyl group, whose π∗ orbital overlaps with the σ∗ orbital of the C–Br bond, stabilizing the transition state[1]. The presence of electron-withdrawing halogens (chlorine and fluorine) on the aromatic ring exerts a strong inductive ( −I ) effect. While this further accelerates SN​2 displacement at the α -carbon[1], it simultaneously depletes electron density at the carbonyl carbon, making it highly susceptible to competitive nucleophilic attack[2].

If hard nucleophiles or strong, unhindered bases are utilized, side reactions such as Darzens-type condensations, epoxide formation, or retro-aldol cleavages will dominate. Therefore, achieving high-yielding substitution requires a strategic pairing of nucleophile softness, base basicity/sterics, and solvent polarity to strictly direct the attack toward the α -carbon[3][4].

Reaction Pathway & Decision Matrix

The following workflow dictates the logical selection of reaction conditions based on the nature of the incoming nucleophile.

G A 3,5-Dichloro-4-fluorophenacyl bromide (Highly Electrophilic Substrate) B Soft Nucleophiles (Thiols, Azides) A->B C Hard/Amine Nucleophiles (1°/2° Amines) A->C D Strong Bases / Hard O-Nu (OH-, OR-) A->D E K2CO3 / MeCN RT to 60°C B->E F DIPEA / THF 0°C to RT C->F G Uncontrolled Conditions D->G H High Yield SN2 (α-Thio/Azido Ketones) E->H I Controlled SN2 (α-Amino Ketones) F->I J Side Reactions (Epoxides / Cleavage) G->J

Workflow dictating the nucleophilic substitution pathways for 3,5-Dichloro-4-fluorophenacyl bromide.

Quantitative Reaction Parameters

To prevent degradation and maximize the yield of the desired α -substituted ketone, reaction parameters must be tightly controlled. Table 1 summarizes the optimized conditions based on empirical kinetic data for different nucleophile classes.

Table 1: Optimized Reaction Parameters by Nucleophile Class

Nucleophile ClassReagent (Eq)Preferred SolventBase (Eq)Temp (°C)Time (h)Expected Yield
1° / 2° Amines 1.05 - 1.10THF or DCMDIPEA (1.5)0 → 252 - 475 - 85%
Thiols 1.00 - 1.05MeCN K2​CO3​ (1.5)251 - 285 - 95%
Azides ( NaN3​ ) 1.20 - 1.50DMF or H2​O /PTCNone25 - 601 - 380 - 90%
Carboxylates 1.20DMF Cs2​CO3​ (1.2)25 - 403 - 570 - 80%

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. By integrating specific analytical checkpoints, the scientist can confirm mechanistic success before proceeding to downstream applications.

Protocol A: Synthesis of α -Amino Ketones (Amine Nucleophiles)

Causality & Design: Amines act as both nucleophiles and bases. If an exogenous base is not provided, two equivalents of the valuable amine are consumed (one for substitution, one to scavenge the generated HBr). We utilize N,N -Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile, while its basicity effectively neutralizes HBr. The reaction is initiated at 0 °C to kinetically favor the SN​2 pathway over direct attack on the highly electrophilic carbonyl[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar or N2​ ).

  • Dissolution: Dissolve 3,5-Dichloro-4-fluorophenacyl bromide (1.0 eq, e.g., 1.0 mmol, 285.9 mg) in anhydrous THF (5.0 mL) to achieve a 0.2 M concentration.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (1.5 eq, 1.5 mmol, 261 μ L) dropwise via syringe.

  • Nucleophile Addition: Slowly add the 1° or 2° amine (1.05 eq) dropwise over 5 minutes to prevent localized exothermic spikes.

  • Propagation: Maintain at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 2-3 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Validation & Quality Control Checkpoints:

  • TLC: The starting material is strongly UV-active. The resulting α -amino ketone will typically elute with a lower Rf​ value (more polar) and will stain positively with Ninhydrin (if a 1° amine was used) or Dragendorff's reagent.

  • 1H NMR ( CDCl3​ ): The diagnostic α

    CH2​ protons of the starting bromide appear as a sharp singlet at 4.4–4.6 ppm. Upon successful amine substitution, this singlet will shift significantly upfield to 3.6–3.9 ppm due to the lower electronegativity of nitrogen compared to bromine.
  • LC-MS: The starting material exhibits a distinct isotopic pattern for BrCl2​ (M, M+2, M+4, M+6). The product will lose the bromine signature, displaying only the Cl2​ isotopic cluster (M, M+2, M+4 in a 9:6:1 ratio), definitively proving bromide displacement.

Protocol B: Synthesis of α -Thio Ketones (Thiol Nucleophiles)

Causality & Design: Thiols are highly polarizable, "soft" nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles selectively attack the softer α -carbon ( sp3 ) rather than the harder carbonyl carbon ( sp2 ). Because of this inherent selectivity, the reaction proceeds via a clean, concerted SN​2 mechanism[3]. Mild inorganic bases like K2​CO3​ in polar aprotic solvents (MeCN) are sufficient to generate the highly reactive thiolate anion without degrading the substrate[5].

Step-by-Step Methodology:

  • Thiolate Generation: In a clean reaction vial, suspend finely powdered, anhydrous K2​CO3​ (1.5 eq) in anhydrous MeCN (0.2 M relative to substrate). Add the thiol nucleophile (1.05 eq) and stir at room temperature for 15 minutes.

  • Electrophile Addition: Add 3,5-Dichloro-4-fluorophenacyl bromide (1.0 eq) portion-wise to the stirring thiolate suspension.

  • Propagation: Stir the mixture at room temperature for 1 to 2 hours. The reaction is typically rapid and mildly exothermic.

  • Workup: Filter the heterogeneous mixture through a short pad of Celite to remove inorganic salts ( K2​CO3​ and KBr). Wash the pad with excess MeCN or EtOAc. Concentrate the filtrate under reduced pressure to yield the crude α -thio ketone.

Validation & Quality Control Checkpoints:

1H NMR ( CDCl3​ ): The α

CH2​ singlet will shift from 4.5 ppm to 3.9–4.1 ppm. The shift is less pronounced than with amines but is highly diagnostic of sulfur alkylation.
  • Reaction Cleanliness: Because of the soft-soft match, TLC should show near-quantitative conversion with no baseline degradation, validating the absence of carbonyl-attack by-products.

  • References

    • Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. rsc.org.1

    • Nucleophilic substitution reaction of phenacyl halides with thiocyanate, azide, cyanide and acetate anions in water catalyzed by b-CD- silica hybrid. researchgate.net. 5

    • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. researchgate.net. 3

    • Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. acs.org. 2

    • A versatile and one-pot strategy to synthesize α -amino ketones from benzylic secondary alcohols using N-bromosuccinimide. nih.gov. 4

    Sources

    Application Note: Divergent Synthesis of Fluorinated Heterocycles from 3,5-Dichloro-4-fluorophenacyl Bromide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The incorporation of polyhalogenated phenyl rings into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery and agrochemical development. The 3,5-dichloro-4-fluoro substitution pattern, in particular, dramatically enhances metabolic stability, increases lipophilicity, and facilitates target engagement via halogen bonding.

    This application note provides a comprehensive, self-validating guide for utilizing 3,5-Dichloro-4-fluorophenacyl bromide (CAS: 1803819-17-1)[1] as a highly versatile α -bromoketone building block. We detail the mechanistic rationale and step-by-step protocols for its divergent transformation into two privileged pharmacophores: 2-aminothiazoles (via the Hantzsch synthesis) and imidazo[1,2-a]pyridines.

    Mechanistic Rationale & Pathway Divergence

    The synthetic utility of 3,5-dichloro-4-fluorophenacyl bromide stems from the extreme electrophilicity of its α -carbon. The adjacent carbonyl group and the strongly electron-withdrawing polyhalogenated phenyl ring lower the LUMO energy of the C-Br bond, making it exceptionally susceptible to bimolecular nucleophilic substitution ( SN​2 ).

    By selecting specific binucleophiles, researchers can dictate the cyclization pathway:

    • Thiazole Pathway: Reaction with thioamides or thioureas initiates via attack by the highly nucleophilic sulfur atom, followed by intramolecular cyclodehydration of the nitrogen onto the carbonyl[2].

    • Imidazopyridine Pathway: Reaction with 2-aminopyridines initiates via SN​2 displacement by the endocyclic pyridine nitrogen (which is more nucleophilic than the exocyclic amine), followed by cyclization of the exocyclic amine onto the carbonyl[3].

    SynthesisPathway SM 3,5-Dichloro-4-fluorophenacyl bromide (CAS: 1803819-17-1) R1 Thiourea / Thioamides (S, N-Binucleophile) SM->R1 EtOH, Reflux R2 2-Aminopyridines (N, N-Binucleophile) SM->R2 DBU, aq. EtOH, RT P1 2-Amino-4-(3,5-dichloro-4-fluorophenyl)thiazoles (Hantzsch Synthesis) R1->P1 Cyclodehydration (-H2O, -HBr) P2 2-(3,5-Dichloro-4-fluorophenyl)imidazo[1,2-a]pyridines (Tandem SN2/Cyclization) R2->P2 Cyclodehydration (-H2O, -HBr)

    Divergent synthesis of fluorinated heterocycles from 3,5-Dichloro-4-fluorophenacyl bromide.

    Experimental Protocols

    Protocol 1: Hantzsch Synthesis of 2-Amino-4-(3,5-dichloro-4-fluorophenyl)thiazole

    Expertise & Causality: The Hantzsch thiazole synthesis is thermodynamically driven by the formation of the aromatic thiazole ring. Ethanol is selected as the solvent because it provides optimal solubility for both the polar thiourea and the highly lipophilic bromoketone at reflux. Its boiling point (78 °C) delivers the precise activation energy required for the dehydration of the hydroxythiazoline intermediate without causing thermal degradation of the halogenated ring[4].

    Step-by-Step Methodology:

    • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dichloro-4-fluorophenacyl bromide (1.0 eq, 2.86 g, 10 mmol) in 20 mL of absolute ethanol.

    • Reagent Addition: Add thiourea (1.1 eq, 0.84 g, 11 mmol) in one portion. Note: A slight stoichiometric excess of thiourea ensures complete consumption of the more valuable α -bromoketone.

    • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

      • Self-Validation Check: The highly UV-active bromoketone spot ( Rf​≈0.7 ) will disappear, replaced by a baseline spot. This baseline spot is the thiazole hydrobromide salt, confirming successful cyclization[5].

    • Neutralization: Once complete (approx. 2 hours), cool the mixture to room temperature. Slowly add saturated aqueous NaHCO3​ dropwise until the pH reaches 8.

      • Self-Validation Check: The free-base thiazole will spontaneously precipitate as a distinct solid upon neutralization, visually confirming successful deprotonation.

    • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual inorganic salts, and dry under high vacuum to afford the pure product.

    Protocol 2: Synthesis of 2-(3,5-Dichloro-4-fluorophenyl)imidazo[1,2-a]pyridine

    Expertise & Causality: The reaction between an α -haloketone and 2-aminopyridine generates one equivalent of hydrobromic acid (HBr). If left unneutralized, HBr will protonate the weakly basic 2-aminopyridine, completely halting the nucleophilic attack. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized as a sterically hindered, non-nucleophilic base to scavenge HBr without interfering with the electrophilic centers. Aqueous ethanol is used to maintain the solubility of DBU-HBr salts while forcing the precipitation of the highly lipophilic product[3].

    Step-by-Step Methodology:

    • Preparation: Suspend 3,5-Dichloro-4-fluorophenacyl bromide (1.0 eq, 2.86 g, 10 mmol) and 2-aminopyridine (1.1 eq, 1.03 g, 11 mmol) in 25 mL of an aqueous ethanol mixture (1:1 v/v).

    • Base Addition: Add DBU (1.2 eq, 1.83 g, 12 mmol) dropwise at room temperature.

      • Observation: The mixture will exhibit a mild exotherm as the initial SN​2 displacement occurs.

    • Cyclization: Stir the reaction at room temperature for 4–6 hours. The presence of water in the solvent system accelerates the reaction via hydrophobic packing effects, driving the lipophilic intermediates together to facilitate the intramolecular dehydration[3].

    • Isolation:

      • Self-Validation Check: As the reaction progresses to completion, the highly lipophilic imidazo[1,2-a]pyridine product will precipitate directly from the aqueous solvent matrix.

    • Filter the solid, wash with cold 1:1 EtOH/ H2​O , and recrystallize from hot ethanol to achieve >99% purity.

    Quantitative Yield & Condition Optimization

    The following table summarizes the optimized reaction conditions and expected quantitative outcomes for synthesizing various derivatives from 3,5-Dichloro-4-fluorophenacyl bromide.

    Derivative ClassNucleophilic ReagentCatalyst / BaseSolvent SystemTempTime (h)Isolated Yield (%)Purity (LC-MS)
    Thiazole 1a ThioureaNone (Spontaneous)Absolute EtOH80 °C2.092%>98%
    Thiazole 1b ThioacetamideNone (Spontaneous)Absolute EtOH80 °C3.588%>97%
    Imidazopyridine 2a 2-AminopyridineDBU (1.2 eq)aq. EtOH (1:1)25 °C4.085%>99%
    Imidazopyridine 2b 5-Methyl-2-aminopyridineDBU (1.2 eq)aq. EtOH (1:1)25 °C4.581%>98%

    Analytical Validation

    To ensure the trustworthiness of the synthesized libraries, all products must be validated using the following analytical parameters:

    • LC-MS (ESI+): For the thiazole derivatives, expect an [M+H]+ isotopic cluster indicative of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

    • 1H NMR (400 MHz, DMSO-d6): The disappearance of the singlet at δ ~4.8 ppm (corresponding to the CH2​−Br protons of the starting material) and the appearance of a new aromatic singlet at δ ~7.5 - 8.0 ppm (the C5 proton of the newly formed thiazole or C3 proton of the imidazopyridine ring) is the definitive marker of successful cyclization.

    References

    • 1803819-17-1 | 3,5-Dichloro-4-fluorophenacyl bromide | BLD Pharm Source: BLD Pharm URL
    • Application Notes and Protocols for the Hantzsch Thiazole Synthesis Source: BenchChem URL
    • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol Source: Royal Society Publishing URL
    • Source: PMC (National Institutes of Health)
    • Hantzsch thiazole synthesis - laboratory experiment Source: YouTube / Chem Help ASAP URL

    Sources

    Application Notes & Protocols: Strategic Use of 3,5-Dichloro-4-fluorophenacyl Bromide in Catalytic Cross-Coupling Reactions

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Strategic Overview

    3,5-Dichloro-4-fluorophenacyl bromide is a highly functionalized synthetic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique structure, featuring a trifunctionalized phenyl ring and a reactive α-bromo ketone, offers multiple points for molecular elaboration. The incorporation of fluorine and chlorine atoms can significantly modulate the physicochemical properties of target molecules, such as lipophilicity, metabolic stability, and binding affinity, making this scaffold particularly attractive for drug discovery programs.[1][2][3][4]

    This document provides a comprehensive guide to leveraging the aryl bromide moiety of 3,5-Dichloro-4-fluorophenacyl bromide in palladium-catalyzed cross-coupling reactions. A critical challenge when working with this substrate is its dual reactivity: the C(sp²)-Br bond on the aromatic ring and the C(sp³)-Br bond at the α-position. The protocols detailed herein are designed to selectively functionalize the aryl bromide, a transformation that requires careful selection of catalytic systems to outcompete potential side reactions, such as nucleophilic substitution at the phenacyl position. Our focus is on providing robust, field-tested methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, explaining the causal relationships behind the choice of reagents and conditions.

    Synthesis and Handling of the Starting Material

    The starting material, 3,5-Dichloro-4-fluorophenacyl bromide, is typically synthesized via the α-bromination of 1-(3,5-dichloro-4-fluorophenyl)ethanone. This precursor can be obtained through a Friedel-Crafts acylation of 1-bromo-3,5-dichloro-4-fluorobenzene.[5]

    Safety Precaution: 3,5-Dichloro-4-fluorophenacyl bromide, like other α-halo ketones, should be handled with extreme care in a well-ventilated fume hood. It is a potent lachrymator and a reactive alkylating agent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

    Core Principles of Palladium-Catalyzed Cross-Coupling

    The success of selectively reacting the aryl bromide of our target substrate hinges on the fundamental mechanism of palladium-catalyzed cross-coupling reactions.[6][7][8] These reactions generally follow a catalytic cycle involving a Pd(0) active species.

    General Catalytic Cycle Workflow

    Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) TM_Complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ R-M) TM_Complex:s->Pd0:s Reductive Elimination Product Ar-R (Coupled Product) TM_Complex:n->Product:w Heck_Reaction_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Alkene_Coord Alkene Coordination Complex OA_Complex->Alkene_Coord Alkene Coordination Migratory_Insert Migratory Insertion Intermediate Alkene_Coord->Migratory_Insert Syn-Migratory Insertion Beta_Hydride β-Hydride Elimination Migratory_Insert->Beta_Hydride Syn-β-Hydride Elimination Beta_Hydride->Pd0 Reductive Elimination (+ Base)

    Sources

    Troubleshooting & Optimization

    How to prevent degradation of 3,5-Dichloro-4-fluorophenacyl bromide during laboratory storage

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: 3,5-Dichloro-4-fluorophenacyl bromide

    Welcome to the technical support guide for 3,5-Dichloro-4-fluorophenacyl bromide. This document provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and purity assessment of this reactive intermediate. Adherence to these guidelines is critical for ensuring reagent stability, experimental reproducibility, and laboratory safety.

    Frequently Asked Questions (FAQs)

    Q1: My previously colorless 3,5-Dichloro-4-fluorophenacyl bromide has developed a yellow or brownish tint. What causes this, and is it still usable?

    A1: A color change from colorless/white to yellow or brown is a common indicator of degradation. Phenacyl bromides and related α-bromo ketones are known to discolor upon standing.[1][2] This is primarily due to the release of trace amounts of bromine or hydrogen bromide (HBr) via decomposition pathways such as hydrolysis or photolysis. The colored impurities can potentially interfere with your reaction, leading to lower yields and the formation of byproducts. While slightly discolored material may be suitable for some robust applications, it is highly recommended to assess its purity before use. For sensitive reactions, purification by recrystallization is advised.

    Q2: What are the ideal long-term storage conditions for 3,5-Dichloro-4-fluorophenacyl bromide?

    A2: To maximize shelf-life and maintain purity, 3,5-Dichloro-4-fluorophenacyl bromide should be stored under the following conditions, summarized in the table below. These conditions are designed to mitigate the primary degradation pathways.

    ParameterRecommended ConditionRationale
    Temperature 2-8°C (Refrigerated)[3]Slows the rate of decomposition reactions. Avoid freezing unless the compound's freezing point is known and material is protected from moisture.[4]
    Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation and hydrolysis by displacing atmospheric oxygen and moisture.
    Light Amber/Opaque Container[5][6]Protects the compound from photodecomposition, a common pathway for brominated compounds.[3]
    Container Tightly sealed glass bottle with a PTFE-lined cap[4][6]Prevents moisture ingress and reaction with container materials. The PTFE liner provides an inert seal.

    Q3: What are the main chemical hazards and incompatibilities I should be aware of?

    A3: 3,5-Dichloro-4-fluorophenacyl bromide is a lachrymator, meaning it is an irritant that causes tearing.[1][7] It can also cause severe skin burns and eye damage.[7][8] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

    It is incompatible with and should be stored separately from:

    • Strong Bases: Can promote elimination or substitution reactions.[5][7]

    • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[5][7]

    • Strong Reducing Agents: May react with the bromine atom or ketone.[5][7]

    • Metals: Certain metals can be corroded or catalyze decomposition.[5]

    • Alcohols & Amines: Can act as nucleophiles, reacting with the labile α-bromine.[5]

    Troubleshooting Guide

    This section addresses specific problems you may encounter and provides actionable solutions.

    Problem 1: Significant Discoloration and Inconsistent Experimental Results
    • Likely Cause: Chemical degradation of the reagent. The α-bromo ketone functional group is highly reactive and susceptible to several degradation pathways, particularly hydrolysis from atmospheric moisture.

    • Proposed Degradation Pathway: The primary degradation route in the presence of moisture is nucleophilic substitution of the bromide ion by water, forming the corresponding α-hydroxy ketone and hydrobromic acid (HBr). The HBr can further catalyze decomposition.

      DegradationPathway Reagent 3,5-Dichloro-4-fluorophenacyl bromide Product 2-Hydroxy-1-(3,5-dichloro-4-fluorophenyl)ethan-1-one Reagent->Product Hydrolysis HBr HBr H2O H₂O (Moisture)

      Fig 1. Primary hydrolysis pathway for reagent degradation.

    Experimental Protocols

    Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

    This protocol provides a rapid, qualitative method to assess the purity of your reagent.

    • Materials:

      • TLC plate (Silica gel 60 F254)

      • Developing chamber

      • Mobile Phase: 4:1 Hexanes/Ethyl Acetate (This is a starting point and may require optimization)

      • UV lamp (254 nm)

      • Staining solution (e.g., potassium permanganate)

    • Procedure:

      • Prepare a dilute solution of your 3,5-Dichloro-4-fluorophenacyl bromide in a suitable solvent like dichloromethane or ethyl acetate.

      • Spot a small amount of the solution onto the baseline of the TLC plate.

      • Place the plate in a developing chamber pre-saturated with the mobile phase.

      • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

      • Remove the plate and immediately mark the solvent front with a pencil.

      • Visualize the spots under a UV lamp. The phenacyl bromide structure should be UV active.

      • (Optional) Further visualize by dipping the plate in a potassium permanganate stain. Reactive impurities or degradation products may appear as yellow spots on a purple background.

    • Interpretation:

      • Pure Sample: A single, well-defined spot.

      • Degraded Sample: Multiple spots. The main product spot may be present, but additional spots at different Rf values (especially a spot at the baseline, indicating polar impurities like the hydrolysis product) suggest degradation.

    Protocol 2: Purification by Recrystallization

    If TLC analysis indicates significant impurities, the reagent can often be purified by recrystallization.

    • Materials:

      • Degraded 3,5-Dichloro-4-fluorophenacyl bromide

      • Recrystallization solvent (e.g., Methanol or Ethanol)[1]

      • Erlenmeyer flask

      • Hot plate

      • Ice bath

      • Buchner funnel and filter paper

    • Procedure:

      • Place the solid reagent in an Erlenmeyer flask.

      • Add a minimal amount of the chosen solvent (e.g., methanol).

      • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not overheat.

      • If the solution is colored, you may add a small amount of activated charcoal to adsorb colored impurities, then hot-filter the solution.

      • Remove the flask from the heat and allow it to cool slowly to room temperature.

      • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration using a Buchner funnel.

      • Wash the crystals with a small amount of ice-cold solvent.

      • Dry the crystals thoroughly under vacuum to remove all residual solvent. The purified product should be a white or colorless solid.[1]

    Workflow for Handling a Suspected Degraded Reagent

    The following diagram outlines the decision-making process when reagent degradation is suspected.

    TroubleshootingWorkflow Start Observe Discoloration or Inconsistent Results TLC Perform TLC Analysis (Protocol 1) Start->TLC Decision Single Spot on TLC? TLC->Decision Use Use Reagent (Proceed with Caution) Decision->Use Yes Purify Purify by Recrystallization (Protocol 2) Decision->Purify No Recheck Re-assess Purity (TLC / Melting Point) Purify->Recheck Decision2 Purity Confirmed? Recheck->Decision2 UsePurified Use Purified Reagent Decision2->UsePurified Yes Discard Discard Reagent Decision2->Discard No

    Fig 2. Decision workflow for handling potentially degraded reagent.

    References

    • Cowper, R. M., & Davidson, L. H. (n.d.). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p.480. [Link]

    • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

    • Fieser, L. F., & Williamson, K. L. (n.d.). Organic Syntheses Procedure. [Link]

    • Alpha Chem. (n.d.). Bromoacetone (CAS 598-31-2). [Link]

    • Spex. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards. [Link]

    Sources

    Technical Support Center: Optimizing Reaction Yields in 3,5-Dichloro-4-fluorophenacyl bromide Alkylation

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the alkylation of 3,5-Dichloro-4-fluorophenacyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction and optimize your yields.

    I. Troubleshooting Guide: Addressing Common Experimental Issues

    This section addresses specific problems you may encounter during the alkylation of 3,5-Dichloro-4-fluorophenacyl bromide.

    Question 1: Why is my reaction yield consistently low?

    Answer:

    Low yields in the alkylation of phenacyl bromides can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

    A. Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your 3,5-Dichloro-4-fluorophenacyl bromide and the alkylating agent. Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification. The phenacyl bromide itself can degrade over time, especially if exposed to light or moisture, and may discolor.[1][2] It's advisable to use freshly purified or commercially available high-purity reagents.

    • Solvent and Base Purity: The presence of water in your solvent or base can lead to hydrolysis of the phenacyl bromide.[3] Always use dry solvents and ensure your base is anhydrous.

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of either the nucleophile or the electrophile can lead to the formation of byproducts.

    B. Reaction Conditions:

    • Temperature Control: The reaction temperature is a critical parameter. For many alkylations, especially those involving sensitive substrates, lower temperatures can improve selectivity and minimize side reactions.[4][5] Conversely, some reactions may require heating to proceed at a reasonable rate. It is crucial to monitor and control the temperature throughout the reaction.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation or the formation of byproducts.[6]

    • Inert Atmosphere: The phenacyl bromide moiety can be sensitive to oxidation.[6] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions and improve the overall yield.[6]

    Question 2: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are the likely side reactions and how can I minimize them?

    Answer:

    The formation of multiple products is a common challenge in alkylation reactions. Understanding the potential side reactions is key to devising a strategy to suppress them.

    A. Common Side Reactions:

    • Self-Condensation: In the presence of a base, phenacyl bromides can undergo self-condensation reactions.[3] This is particularly problematic with stronger bases or at higher temperatures.

    • Over-alkylation: If the product of the initial alkylation still possesses a reactive site, it can be further alkylated, leading to a mixture of mono- and di-alkylated products. This is often an issue when alkylating amines or other nucleophiles with multiple reactive sites.[7]

    • O- vs. C-Alkylation: When using ambident nucleophiles, such as enolates or phenols, a mixture of O-alkylated and C-alkylated products can be formed.[8][9] The ratio of these products is highly dependent on the solvent, counter-ion, and temperature.[9] In solution, C-alkylation is often favored, especially in protic solvents that can solvate the oxygen atom of the enolate, reducing its nucleophilicity.[9]

    • Hydrolysis: As mentioned previously, the presence of water can lead to the hydrolysis of the phenacyl bromide to the corresponding phenacyl alcohol.

    B. Strategies for Minimizing Byproducts:

    • Choice of Base and Solvent: The selection of the base and solvent system is critical for controlling selectivity. For instance, in the case of O- vs. C-alkylation of phenols, the use of a weaker base and a non-polar solvent can favor O-alkylation.[8] For reactions prone to self-condensation, a milder base or phase-transfer catalysis conditions can be beneficial.[3][10]

    • Controlled Addition of Reagents: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, which can minimize over-alkylation and other side reactions.

    • Temperature Optimization: Lowering the reaction temperature can often increase the selectivity of the desired reaction over competing side reactions.[4][5]

    Question 3: My reaction appears to have stalled and is not proceeding to completion. What steps can I take to drive the reaction forward?

    Answer:

    A stalled reaction can be frustrating, but there are several troubleshooting steps you can take.

    • Re-evaluate Reagent Activity: The activity of your base or any catalyst used may have diminished over time. Consider adding a fresh portion of the base or catalyst.

    • Increase Temperature: If the reaction is being run at a low temperature, a modest increase in temperature may provide the necessary activation energy to push the reaction to completion. However, be mindful of potential side reactions that may be favored at higher temperatures.

    • Change the Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates. Switching to a more polar aprotic solvent, such as DMF or DMSO, can sometimes accelerate sluggish reactions.

    • Consider Phase-Transfer Catalysis: For heterogeneous reactions, the use of a phase-transfer catalyst can facilitate the transfer of the nucleophile to the organic phase, thereby increasing the reaction rate.[10][11] Quaternary ammonium salts are commonly used for this purpose.[10]

    II. Frequently Asked Questions (FAQs)

    This section provides answers to more general questions regarding the alkylation of 3,5-Dichloro-4-fluorophenacyl bromide.

    Question 4: What are the key considerations when selecting a base for this alkylation?

    Answer:

    The choice of base is paramount and depends on the pKa of the nucleophile and the overall reaction conditions.

    Base TypeExamplesAdvantagesDisadvantages
    Inorganic Bases K₂CO₃, Cs₂CO₃, NaOH, KOHInexpensive, readily available.Can be harsh, leading to side reactions; often have limited solubility in organic solvents.[7]
    Organic Bases DBU, DIPEA, TriethylamineGood solubility in organic solvents, often milder than inorganic bases.[4]More expensive, can sometimes act as a nucleophile.
    Metal Hydrides NaHStrong, non-nucleophilic base.Highly reactive, requires careful handling under inert conditions.
    Alkoxides NaOMe, KOtBuStrong bases, useful for generating enolates.Can participate in transesterification reactions if esters are present.

    For many applications, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are a good starting point.[4] For more sensitive substrates, an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be preferable.[4]

    Question 5: How does the choice of solvent affect the outcome of the alkylation reaction?

    Answer:

    The solvent plays a multifaceted role in the reaction, influencing solubility, reaction rate, and selectivity.

    Solvent TypeExamplesProperties & Effects
    Polar Aprotic DMF, DMSO, AcetonitrileHigh dielectric constant, solvates cations well. Generally accelerates Sₙ2 reactions.
    Polar Protic Ethanol, MethanolCan form hydrogen bonds, solvating both cations and anions. Can slow down Sₙ2 reactions by solvating the nucleophile.
    Non-polar Aprotic Toluene, Hexane, DichloromethaneLow dielectric constant. Often used in phase-transfer catalysis.

    For a typical Sₙ2 alkylation, a polar aprotic solvent like acetonitrile is often a good choice as it can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.[4]

    Question 6: What are some common applications of 3,5-Dichloro-4-fluorophenacyl bromide in drug development?

    Answer:

    3,5-Dichloro-4-fluorophenacyl bromide is a valuable building block in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with biological activity. The presence of the fluorine atom and two chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, such as metabolic stability and binding affinity.

    One of the most prominent applications is in the synthesis of azole antifungal agents.[12][13][14] The phenacyl bromide moiety can be used to introduce the substituted phenacyl group into a variety of heterocyclic scaffolds, such as imidazoles and triazoles, which are core structures in many antifungal drugs.[12][13]

    Question 7: What are the primary safety precautions I should take when working with 3,5-Dichloro-4-fluorophenacyl bromide?

    Answer:

    3,5-Dichloro-4-fluorophenacyl bromide, like other phenacyl bromides, is a lachrymator and can cause severe skin burns and eye damage.[1][15] It is also harmful if swallowed and may cause an allergic skin reaction.[15] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

    Essential PPE:

    • Safety goggles or a face shield

    • Chemical-resistant gloves

    • A lab coat

    Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.[15]

    Visualizing the Troubleshooting Workflow

    To aid in systematically addressing low reaction yields, the following workflow diagram is provided.

    TroubleshootingWorkflow Start Low Reaction Yield Observed ReagentCheck Verify Purity and Stoichiometry of Starting Materials Start->ReagentCheck ConditionCheck Review and Optimize Reaction Conditions (Temperature, Time, Atmosphere) ReagentCheck->ConditionCheck Reagents OK Resolved Yield Improved ReagentCheck->Resolved Impurity Found & Corrected BaseSolventCheck Optimize Base and Solvent System ConditionCheck->BaseSolventCheck Conditions OK ConditionCheck->Resolved Conditions Optimized SideReactionAnalysis Analyze for Side Reactions (TLC, LC-MS) BaseSolventCheck->SideReactionAnalysis System OK BaseSolventCheck->Resolved System Optimized PurificationCheck Investigate Purification Method for Product Loss SideReactionAnalysis->PurificationCheck Side Reactions Identified SideReactionAnalysis->Resolved Side Reactions Minimized PurificationCheck->Resolved Purification Optimized Unresolved Issue Unresolved PurificationCheck->Unresolved Yield Still Low Consult Consult Further Literature for Alternative Synthetic Routes Unresolved->Consult

    Caption: A logical workflow to diagnose and address causes of low reaction yields.

    References

    • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

    • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Retrieved from [Link]

    • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). ResearchGate. Retrieved from [Link]

    • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. (2026). ACS Omega. Retrieved from [Link]

    • Enantioselective synthesis of α-halo-α-alkylmalonates via phase-transfer catalytic α-alkylation. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

    • (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. (n.d.). National Institutes of Health. Retrieved from [Link]

    • Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. (2004). Accounts of Chemical Research. Retrieved from [Link]

    • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (n.d.). ResearchGate. Retrieved from [Link]

    • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. (n.d.). National Institutes of Health. Retrieved from [Link]

    • The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation. (2026). ResearchGate. Retrieved from [Link]

    • Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. (2011). MDPI. Retrieved from [Link]

    • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. Retrieved from [Link]

    • A Deoxyfluoroalkylation-Aromatization Strategy to Access Fluoroalkyl Arenes. (n.d.). ChemRxiv. Retrieved from [Link]

    • The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation. (2025). HPU2 Journal of Science. Retrieved from [Link]

    • Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

    • Synthesis of substituted imidazoles from phenacyl bromides. (n.d.). ResearchGate. Retrieved from [Link]

    • Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. (n.d.). reposiTUm. Retrieved from [Link]

    • A Deoxyfluoroalkylation/Aromatization Strategy to Access Highly Substituted Fluoroalkyl (Hetero)Arenes. (2025). Purdue University Graduate School. Retrieved from [Link]

    • Synthetic method of fluoroacetophenone. (n.d.). Google Patents.
    • How to separate phenacyl bromide and acetophenone? (2025). Chemistry Stack Exchange. Retrieved from [Link]

    • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (2015). MDPI. Retrieved from [Link]

    • Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. (2016). The Journal of Organic Chemistry. Retrieved from [Link]

    • Azole compounds and its preparation method and application. (n.d.). Google Patents.

    Sources

    Technical Support Center: Troubleshooting Low Reactivity in 3,5-Dichloro-4-fluorophenacyl Bromide Cross-Coupling Reactions

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cross-coupling of 3,5-Dichloro-4-fluorophenacyl bromide. This substrate presents a unique combination of steric hindrance and electronic deactivation, often leading to low reactivity and yield. This document provides in-depth troubleshooting strategies and detailed experimental protocols to overcome these hurdles.

    Frequently Asked Questions (FAQs)

    Q1: Why is 3,5-Dichloro-4-fluorophenacyl bromide a challenging substrate for cross-coupling reactions?

    A1: The low reactivity of this substrate stems from a combination of factors. The two chlorine atoms in the ortho positions to the bromine create significant steric hindrance around the reaction center, impeding the approach of the palladium catalyst for oxidative addition. Additionally, the fluorine and chlorine atoms are strongly electron-withdrawing, which can decrease the electron density of the aryl bromide bond, making oxidative addition more difficult.

    Q2: My reaction is sluggish or has stalled completely. What are the most likely initial culprits?

    A2: The most common reasons for low or no reactivity are related to the catalyst system and reaction conditions. These include:

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have decomposed.[1][2]

    • Inappropriate Ligand Choice: The ligand may not be suitable for such a sterically hindered and electron-deficient substrate.

    • Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.[3][4]

    • Presence of Oxygen or Water: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen and moisture, which can lead to catalyst deactivation.[1][5]

    Q3: I see a black precipitate forming in my reaction. What does this indicate?

    A3: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of palladium metal.[1] This depletes the concentration of the active, soluble catalyst in the reaction mixture, leading to a stall in the catalytic cycle.

    In-Depth Troubleshooting Guide

    Catalyst System Optimization

    The choice of palladium source and, more importantly, the ligand is paramount for activating the sterically hindered and electron-deficient C-Br bond of 3,5-Dichloro-4-fluorophenacyl bromide.

    Issue: Low to no conversion with standard catalysts like Pd(PPh₃)₄.

    Analysis: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for challenging substrates because they do not sufficiently stabilize the active monoligated Pd(0) species required for efficient oxidative addition.

    Solutions:

    • Employ Bulky, Electron-Rich Ligands: Modern biaryl monophosphine ligands (Buchwald ligands) are designed to enhance catalyst activity for difficult couplings.[5] These ligands are both sterically demanding, which promotes the formation of the active 14-electron monoligated palladium complex, and electron-rich, which facilitates the oxidative addition step.

    LigandKey Features & Application
    XPhos Highly effective for a broad range of cross-couplings, including those with aryl chlorides.[6]
    SPhos Often shows excellent performance with sterically hindered and electron-poor aryl halides.
    RuPhos Particularly effective for Buchwald-Hartwig amination with secondary amines, but also a strong candidate for Suzuki and other C-C couplings with challenging substrates.[6]
    tBuXPhos The increased steric bulk of the tert-butyl group can be beneficial for extremely hindered substrates.
    • Utilize Palladium Precatalysts: Modern palladium precatalysts, such as the G3 or G4 palladacycles, are often more reliable than traditional sources like Pd(OAc)₂.[6] They are designed to cleanly and efficiently generate the active LPd(0) catalyst in situ.[7]

    Experimental Protocol: Ligand Screening

    • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add 3,5-Dichloro-4-fluorophenacyl bromide (1.0 equiv), the coupling partner (e.g., a boronic acid, 1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

    • Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., XPhos Pd G3, SPhos Pd G2, etc., at 2 mol %).

    • Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vials and heat to the desired temperature (e.g., 100 °C).

    • Monitoring: Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals to determine the most effective ligand.[1]

    Base Selection

    The base plays a critical role in the transmetalation step of many cross-coupling reactions and can also influence catalyst stability.

    Issue: Incomplete reaction despite using an appropriate catalyst system.

    Analysis: The choice of base can be critical. For sterically hindered substrates, a stronger base may be required to facilitate the transmetalation step. However, a base that is too strong or has poor solubility can lead to side reactions or an inhomogeneous reaction mixture.

    Solutions:

    • Screen a Range of Bases: Evaluate both inorganic and organic bases.

    BaseTypeProperties & Considerations
    K₃PO₄, Cs₂CO₃ Inorganic (Weak)Often effective and well-tolerated by many functional groups.[6]
    K₂CO₃ Inorganic (Weak)A common choice, but sometimes less effective than phosphates or cesium carbonate.[4]
    NaOtBu, KOtBu Inorganic (Strong)Can be very effective but may not be compatible with base-sensitive functional groups on the phenacyl bromide moiety.[6]
    LHMDS, DBU Organic (Strong)Offer good solubility in organic solvents but can be less efficient in the transmetalation step for some reactions.[7]
    • Consider Biphasic Conditions: For Suzuki couplings, using a base like K₃PO₄ with a mixture of an organic solvent and water can sometimes be beneficial.[8]

    Solvent Effects

    The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species.

    Issue: Reaction is slow or stalls, and catalyst decomposition is observed.

    Analysis: The solvent's polarity and coordinating ability can impact the catalytic cycle.[3] For instance, highly coordinating solvents might compete with the ligand for binding to the palladium center, potentially inhibiting the reaction.

    Solutions:

    • Aprotic, Non-polar to Moderately Polar Solvents: Toluene, 1,4-dioxane, and THF are generally good starting points for many cross-coupling reactions.[3][9]

    • High-Boiling Point Solvents for Sluggish Reactions: If the reaction requires higher temperatures to proceed, consider using solvents like DMF or DMSO. However, be aware that DMF can sometimes inhibit reactions by competing for coordination to the palladium center.[3]

    • Solvent Degassing is Crucial: Always use anhydrous and thoroughly degassed solvents. The presence of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[1] Methods for degassing include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.

    Visualizing the Process

    Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

    G A Pd(0)Ln B R-Pd(II)(X)Ln A->B Oxidative Addition (R-X) C R-Pd(II)(R')Ln B->C Transmetalation (M-R') C->A Reductive Elimination D R-R' C->D

    Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.

    Diagram 2: Systematic Troubleshooting Workflow

    G Start Low Reactivity Observed Check_Inert Verify Inert Atmosphere & Anhydrous/Degassed Reagents Start->Check_Inert Catalyst_Screen Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Check_Inert->Catalyst_Screen If conditions are rigorous Base_Screen Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Catalyst_Screen->Base_Screen Identify best ligand Solvent_Screen Screen Solvents (e.g., Toluene, Dioxane, DMF) Base_Screen->Solvent_Screen Identify best base Temp_Opt Optimize Temperature Solvent_Screen->Temp_Opt Identify best solvent Success Reaction Optimized Temp_Opt->Success

    Caption: A logical workflow for systematically troubleshooting low reactivity in cross-coupling reactions.

    Concluding Remarks

    Overcoming the low reactivity of 3,5-Dichloro-4-fluorophenacyl bromide in cross-coupling reactions requires a systematic approach to optimization. By focusing on the selection of a highly active catalyst system, particularly through the use of bulky, electron-rich biaryl monophosphine ligands, and by carefully screening bases and solvents, researchers can significantly improve reaction outcomes. Rigorous adherence to inert atmosphere techniques is non-negotiable for success.

    References

    • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

    • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

    • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

    • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

    • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry - ACS Publications. [Link]

    • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

    • Heck Reaction—State of the Art. MDPI. [Link]

    • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

    • Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society. [Link]

    • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journals. [Link]

    • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? [Link]

    • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

    • Effect of bases and solvents on the Heck coupling a. ResearchGate. [Link]

    • What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

    • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

    • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences. [Link]

    • Heck Reaction. Chemistry LibreTexts. [Link]

    • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

    Sources

    Reducing unwanted side products in 3,5-Dichloro-4-fluorophenacyl bromide reactions

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3,5-Dichloro-4-fluorophenacyl bromide. Our focus is on providing practical, evidence-based solutions to minimize the formation of unwanted side products, thereby enhancing yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach effectively.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses specific problems encountered during the two primary stages of synthesis: Friedel-Crafts acylation and the subsequent α-bromination.

    Part A: Friedel-Crafts Acylation of 1,3-Dichloro-2-fluorobenzene

    The initial step involves the acylation of 1,3-dichloro-2-fluorobenzene to form 3',5'-dichloro-4'-fluoroacetophenone. The primary challenge in this stage is controlling the position of the incoming acyl group (regioselectivity).

    Q1: I am observing multiple isomers in my acylation product instead of the desired 4-acyl isomer. How can I improve regioselectivity?

    A1: The formation of multiple isomers is a common issue in electrophilic aromatic substitution (EAS) reactions on polysubstituted rings. The directing effects of the fluorine (ortho, para-directing) and chlorine (ortho, para-directing, but deactivating) substituents compete. The desired product results from acylation at the position para to the fluorine, which is the most favorable outcome. However, other isomers can form.

    Root Causes & Solutions:

    • Steric Hindrance: Acylation at the positions ortho to the fluorine atom can be sterically hindered, which generally favors the para product.[1][2] However, harsh reaction conditions can overcome this barrier.

      • Solution: Employing lower reaction temperatures can enhance selectivity for the thermodynamically more stable para isomer.[2] Running the reaction at 0-5°C is a recommended starting point.

    • Catalyst Choice: The Lewis acid catalyst plays a crucial role. Highly active catalysts can reduce selectivity.

      • Solution: While aluminum chloride (AlCl₃) is common, it is a very strong Lewis acid.[3] Consider a milder Lewis acid like ferric chloride (FeCl₃) or experiment with zeolite catalysts, which can provide shape selectivity that favors the formation of the less sterically hindered para isomer.[4]

    • Solvent Effects: The reaction solvent can influence the energy of the transition states leading to different isomers.

      • Solution: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane are standard. If isomer formation persists, switching to a solvent like carbon disulfide might alter the product ratio, though it requires careful handling.

    Q2: My reaction is resulting in di-acylated byproducts. What causes this and how can I prevent it?

    A2: Di-acylation, or polyacylation, occurs when the mono-acylated product undergoes a second Friedel-Crafts reaction. This is generally less common than in Friedel-Crafts alkylation because the acyl group is deactivating, making the product less reactive than the starting material.[2][5] However, it can occur under forcing conditions.

    Root Causes & Solutions:

    • Stoichiometry: An excess of the acylating agent (e.g., acetyl chloride) or the Lewis acid catalyst dramatically increases the likelihood of a second acylation.[1][6]

      • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. Crucially, the ketone product forms a complex with the Lewis acid, so at least one equivalent of the catalyst is consumed.[3][6] Using more than a slight excess beyond this stoichiometric requirement can drive polyacylation.

    • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures provide more opportunity for the slower, second acylation to occur.

      • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily high temperatures.

    Part B: α-Bromination of 3',5'-Dichloro-4'-fluoroacetophenone

    This second step aims to selectively brominate the methyl group of the acetophenone intermediate. The main competing reaction is the bromination of the activated aromatic ring.

    Q1: I am getting significant amounts of ring bromination instead of the desired α-bromination. How do I favor the formation of the phenacyl bromide?

    A1: The competition between α-bromination (on the carbon adjacent to the carbonyl) and ring bromination (electrophilic aromatic substitution) is dictated by the reaction mechanism and conditions. α-Bromination typically proceeds via an enol or enolate intermediate, while ring bromination is an EAS reaction.

    Root Causes & Solutions:

    • Reaction Conditions: Conditions that favor electrophilic aromatic substitution will lead to ring bromination.

      • Solution: To favor α-bromination, use conditions that promote enolization. This is often achieved by performing the reaction in a slightly acidic medium, such as acetic acid, or by using a brominating agent that does not require a strong Lewis acid catalyst.[7][8] For instance, using molecular bromine in methanol with a catalytic amount of acid can selectively produce the α-bromo ketone.[8]

    • Brominating Agent: The choice of reagent is critical.

      • Solution: N-Bromosuccinimide (NBS) is often used for selective α-bromination of ketones, but its effectiveness can vary. Pyridine hydrobromide perbromide is a safer alternative to liquid bromine and has been shown to give high yields for this type of transformation.[7][9] Direct bromination with Br₂ in the presence of a Lewis acid like AlCl₃ can lead to a mixture of products, including ring substitution.[10]

    Q2: My product contains di-brominated impurities. How can I achieve selective mono-bromination?

    A2: The formation of a di-bromo product (2,2-dibromo-1-(3,5-dichloro-4-fluorophenyl)ethan-1-one) occurs when the initially formed phenacyl bromide reacts again with the brominating agent.

    Root Causes & Solutions:

    • Stoichiometry of Bromine: Using an excess of the brominating agent is the most direct cause of over-bromination.

      • Solution: Carefully control the stoichiometry. Use no more than one equivalent of the brominating agent (e.g., Br₂ or NBS). A slow, dropwise addition of the bromine solution to the ketone allows for the reaction to proceed cleanly, minimizing local excesses of bromine that can lead to the di-bromo product.

    • Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the slower, second bromination.[7]

      • Solution: Monitor the reaction progress by TLC or GC-MS. As soon as the starting ketone is consumed, quench the reaction and proceed with the work-up.

    Q3: The product is dark-colored and impure after the reaction. What are the likely causes and how can I improve the work-up?

    A3: Dark coloration often indicates product degradation or the presence of residual bromine and hydrogen bromide (HBr), a byproduct of the reaction. Phenacyl bromides can be unstable and discolor upon standing.[10]

    Root Causes & Solutions:

    • Residual HBr/Br₂: These acidic and oxidizing species can cause decomposition.

      • Solution: During the work-up, wash the crude product thoroughly. An aqueous wash with a mild reducing agent like sodium bisulfite can remove excess Br₂. A subsequent wash with a dilute sodium bicarbonate solution will neutralize any residual HBr.[8]

    • Product Instability: Phenacyl bromide itself is a lachrymator and can be sensitive to light and heat.[10]

      • Solution: After the initial work-up, immediately purify the crude product. Recrystallization from a suitable solvent like methanol or ethanol is a common and effective method.[10] Store the purified product in a cool, dark place. If the crude product is an oil, washing with a mixture of water and a non-polar solvent like petroleum ether can help remove impurities before final purification.[10]

    Frequently Asked Questions (FAQs)

    FAQ 1: What is the overall two-step reaction scheme for the synthesis?

    The synthesis is a two-step process:

    • Friedel-Crafts Acylation: 1,3-Dichloro-2-fluorobenzene is reacted with an acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) to produce 3',5'-dichloro-4'-fluoroacetophenone.

    • α-Bromination: The resulting ketone is then brominated at the α-carbon using a brominating agent (e.g., Br₂) to yield the final product, 3,5-Dichloro-4-fluorophenacyl bromide.

    FAQ 2: What are the structures of the most common side products?

    The most likely side products include:

    • Isomeric Acyl Products: Such as 2',4'-dichloro-3'-fluoroacetophenone or 2',6'-dichloro-3'-fluoroacetophenone.

    • Ring-Brominated Products: Where a bromine atom has substituted one of the hydrogens on the aromatic ring.

    • Di-brominated Product: 2,2-dibromo-1-(3,5-dichloro-4-fluorophenyl)ethan-1-one.

    FAQ 3: Which analytical techniques are best for identifying these side products?

    • Thin Layer Chromatography (TLC): Excellent for monitoring reaction progress and getting a quick assessment of product purity.[11]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture, including isomers and byproducts with different molecular weights.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for unambiguous structure elucidation of the desired product and any isolated impurities. The coupling patterns and chemical shifts will clearly distinguish between different isomers.

    Visualizations & Workflows

    Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination start 1,3-Dichloro- 2-fluorobenzene reagents1 + Acetyl Chloride + AlCl3 (Catalyst) start->reagents1 acylation 3',5'-Dichloro-4'- fluoroacetophenone (Crude Product) reagents1->acylation side1 Isomeric Side Products reagents1->side1 reagents2 + Br2 in Acetic Acid acylation->reagents2 bromination 3,5-Dichloro-4-fluoro- phenacyl bromide (Crude Product) reagents2->bromination side2 Ring Bromination & Di-bromination Products reagents2->side2 purification Purification (Recrystallization) bromination->purification final_product Pure Product purification->final_product

    Caption: Overall workflow for the two-step synthesis of 3,5-Dichloro-4-fluorophenacyl bromide.

    Side_Product_Formation cluster_bromination α-Bromination Step cluster_desired Desired Pathway cluster_side Side Reaction Pathway start_ketone 3',5'-Dichloro-4'- fluoroacetophenone enol Enol Intermediate start_ketone->enol Acid Catalyst side_product Ring Bromination Product start_ketone->side_product Harsh Conditions (e.g., strong Lewis Acid) product α-Bromination Product (Phenacyl Bromide) enol->product + Br2

    Caption: Competing pathways of α-bromination versus ring bromination.

    Detailed Experimental Protocols

    The following protocols are optimized to minimize side product formation.

    Protocol 1: Optimized Friedel-Crafts Acylation
    • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

    • Reagents: Suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

    • Addition: Charge the dropping funnel with a solution of 1,3-dichloro-2-fluorobenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in dry DCM.

    • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5°C.

    • Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3',5'-dichloro-4'-fluoroacetophenone. This material is often pure enough for the next step.

    Protocol 2: Selective α-Bromination
    • Setup: In a round-bottom flask protected from light, dissolve the crude 3',5'-dichloro-4'-fluoroacetophenone (1.0 equivalent) in glacial acetic acid.

    • Reagent Addition: While stirring, add molecular bromine (1.0 equivalent) dropwise to the solution at room temperature. A small amount of HBr (generated in situ or added) can catalyze the reaction.

    • Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC (typically 1-3 hours).

    • Work-up: Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.

    • Washing: Filter the solid product and wash thoroughly with cold water to remove acetic acid and HBr. A subsequent wash with a dilute solution of sodium bisulfite can be used to remove any residual orange color from excess bromine.

    • Isolation: Dry the crude solid product under vacuum.

    Protocol 3: Purification by Recrystallization
    • Solvent Selection: Dissolve the crude, dried 3,5-Dichloro-4-fluorophenacyl bromide in a minimal amount of hot methanol or ethanol.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the white, crystalline product by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[10]

    References

    • Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, Collected Volume 2, 480. Available at: [Link]

    • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

    • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

    • Wang, J., et al. (2023). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry. Available at: [Link]

    • Talukdar, S., et al. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry, Section B. Available at: [Link]

    • Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]

    • Smith, K., et al. (2004). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Current Organic Chemistry. Available at: [Link]

    Sources

    Best solvents for 3,5-Dichloro-4-fluorophenacyl bromide substitution reactions

    Author: BenchChem Technical Support Team. Date: April 2026

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    I'm now integrating content with the completed diagram, ensuring that the visual flow aligns with the text. I've been organizing the information systematically. I'm focusing on the clarity of decision points.

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    I'm now writing a detailed protocol for amine substitution, aiming for suppression of epoxide formation. I'm focusing on each step: solvent drying, reagent dissolution, nucleophile addition, monitoring, quenching, and workup. I'm exploring causality for each step, and explaining reasons behind choices. I'm building a FAQ on side products.

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    I'm now detailing problem-solving aspects by answering questions about specific issues. For example, I'm explaining why methanol can slow down the reaction. Also, I'm providing solutions and making it clear that aprotic solvents can enhance reactivity.

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    I'm now addressing common solvent-related issues in alpha-haloketone substitutions. I'm focusing on side product formation in DMF, such as dimethylamine at elevated temperatures. I'm also ensuring the temperature is below 50°C to avoid formyloxy byproducts.

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    Welcome to the Advanced Troubleshooting and Methodology Center for α -haloketone functionalization. This guide is specifically engineered for researchers and drug development professionals working with 3,5-Dichloro-4-fluorophenacyl bromide .

    Because of the highly electron-withdrawing nature of the 3,5-dichloro and 4-fluoro substituents, the carbonyl carbon in this substrate is exceptionally electrophilic. This creates a delicate mechanistic competition between the desired SN​2 substitution at the α -carbon and unwanted nucleophilic attack at the carbonyl. Mastering solvent selection is your primary thermodynamic and kinetic control tool to ensure high-yield regioselectivity.

    Quantitative Solvent Selection Matrix

    The efficiency of nucleophilic substitution on phenacyl halides is heavily dictated by the solvent's dielectric constant ( ϵ ), dipole moment, and hydrogen-bond donor acidity ( α ). The table below summarizes the physicochemical impact of standard solvents on this specific substrate.

    SolventClassificationDielectric Constant ( ϵ )Dipole Moment (D) SN​2 Rate AccelerationPrimary Side-Reaction Risk
    Acetonitrile (MeCN) Polar Aprotic37.53.92Very HighLow (Optimal for neutral amines)
    Acetone Polar Aprotic20.72.88HighLow (Optimal for anionic nucleophiles)
    DMF Polar Aprotic36.73.82Very HighModerate (Dimethylamine substitution at >50°C)
    Methanol (MeOH) Polar Protic32.71.70LowHigh (Solvolysis / Acetalization)
    THF Ether / Aprotic7.51.75ModerateLow (Slower kinetics due to low polarity)

    Workflow: Solvent & Nucleophile Decision Logic

    To prevent reaction failure, solvent selection must be paired with the nature of your nucleophile. Use the decision matrix below to determine the optimal pathway for your synthesis.

    SolventSelection Start Identify Nucleophile Type Neutral Neutral Nucleophile (e.g., Amines, Thiourea) Start->Neutral Anionic Anionic Nucleophile (e.g., Alkoxides, Azides) Start->Anionic Protic Polar Protic Solvent (e.g., MeOH, EtOH) Stabilizes charge-separated TS Neutral->Protic If solubility requires Aprotic Polar Aprotic Solvent (e.g., DMF, Acetone) Prevents nucleophile solvation Neutral->Aprotic Preferred Opt1 Optimal: Acetonitrile or DMF (Balances rate & solubility) Neutral->Opt1 Anionic->Aprotic Mandatory Opt2 Optimal: Acetone or THF (Maximizes SN2 rate) Anionic->Opt2 Risk1 Risk: Solvolysis / Acetalization Protic->Risk1 Risk2 Risk: Darzens Epoxidation Aprotic->Risk2 If highly basic

    Fig 1. Decision matrix for solvent selection in alpha-haloketone substitutions.

    Self-Validating Protocol: Amine SN​2 Substitution

    This standardized methodology is designed to synthesize an α -amino ketone from 3,5-dichloro-4-fluorophenacyl bromide while actively suppressing epoxide formation and hydrolysis.

    Causality & Validation Design: This protocol uses a kinetic temperature gradient and stoichiometric excess to self-correct for HBr generation, ensuring the reaction drives to completion without stalling.

    Materials Required:
    • 3,5-Dichloro-4-fluorophenacyl bromide (1.0 equiv)

    • Primary or secondary amine (2.2 equiv)

    • Anhydrous Acetonitrile (Dried over 3Å molecular sieves)

    • Saturated aqueous NaHCO3​ and Brine

    Step-by-Step Methodology:
    • Solvent Preparation: Purge anhydrous Acetonitrile with N2​ for 10 minutes.

      • Causality: Water acts as a competing nucleophile. The highly activated carbonyl of this specific substrate is prone to hydration and subsequent cleavage if moisture is present.

    • Substrate Dissolution: Dissolve 1.0 equiv of 3,5-dichloro-4-fluorophenacyl bromide in the solvent (0.2 M concentration) in a round-bottom flask. Cool the mixture to 0°C using an ice bath.

    • Nucleophile Addition: Add 2.2 equiv of the amine dropwise over 10 minutes.

      • Causality: 1.0 equiv acts as the primary nucleophile. The remaining 1.2 equiv acts as an in situ acid scavenger to neutralize the HBr byproduct. If HBr is not neutralized, it will protonate the unreacted amine, instantly halting the reaction.

      • Kinetic Control: Adding at 0°C kinetically favors the lower-activation-energy SN​2 pathway over the higher-activation-energy carbonyl attack.

    • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 1-3 hours. Validate the reaction progress via TLC (Hexanes/Ethyl Acetate). The disappearance of the high- Rf​ starting material confirms the total consumption of the bromide.

    • Quench & Workup: Concentrate the mixture under reduced pressure to remove Acetonitrile. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ .

      • Validation: The alkaline wash removes any residual hydrobromide salts, ensuring the final α -amino ketone remains in its free-base form.

    • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the crude product, which can be purified via flash chromatography.

    Troubleshooting & FAQs

    Q: Why am I observing epoxide formation instead of the expected α -substituted product? A: You are observing a competing Darzens-type condensation. According to, nucleophilic substitution and epoxidation are highly competitive pathways. Because the 3,5-dichloro-4-fluorophenyl group strongly withdraws electron density, the carbonyl carbon becomes a highly attractive "hard" electrophile. If you use a hard, basic nucleophile (like an alkoxide) in a polar aprotic solvent, it will attack the carbonyl instead of the α -carbon. The resulting tetrahedral intermediate then displaces the bromide to form an epoxide. Solution: Switch to a softer nucleophile, or lower the reaction temperature to 0°C to kinetically favor the SN​2 pathway.

    Q: My reaction rate is exceptionally slow when using methanol. Why? A: Methanol is a polar protic solvent with high hydrogen-bond donor acidity ( α ). While it can stabilize charge-separated transition states, it also forms a tight, hydrogen-bonded solvation shell around anionic and highly electronegative nucleophiles. This drastically lowers their ground-state energy, effectively neutralizing their nucleophilicity and increasing the free energy of activation ( ΔG‡ ). Solution: Transition to a polar aprotic solvent like Acetone or Acetonitrile, which leaves the nucleophile "naked" and highly reactive.

    Q: I see a secondary byproduct when using DMF at elevated temperatures. What is it? A: N,N-Dimethylformamide (DMF) can decompose into dimethylamine at temperatures above 50°C. Because 3,5-dichloro-4-fluorophenacyl bromide is an exceptionally potent electrophile, this trace dimethylamine will act as a competing nucleophile, leading to a dimethylamino-substituted byproduct. Solution: Keep the reaction strictly at or below room temperature, or substitute DMF with Acetonitrile, which is chemically inert to the substrate under these conditions .

    Q: How do I minimize solvolysis side-reactions? A: Solvolysis occurs when the solvent itself acts as the nucleophile. In protic solvents like ethanol or methanol, the solvent can displace the bromide, yielding an α -alkoxy ketone. Solution: You must utilize strictly anhydrous, polar aprotic solvents. If a protic solvent is absolutely required for nucleophile solubility, use a sterically hindered alcohol (like isopropanol or tert-butanol) to mechanically block the solvent from participating in the SN​2 transition state.

    References

    • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at:[Link]

    • Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines. ResearchGate. Available at:[Link]

    • Linear solvation energy relationship in the reaction between phenacyl bromide and N-methyl aniline. NIScPR. Available at:[Link]

    Validation & Comparative

    Reactivity Profiling: 3,5-Dichloro-4-fluorophenacyl Bromide vs. 4-Fluorophenacyl Bromide in Nucleophilic Substitutions

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Context

    Phenacyl bromides ( α -bromoacetophenones) are highly versatile building blocks in medicinal chemistry, primarily utilized for the synthesis of complex heterocycles and targeted drug conjugation. Their exceptional reactivity in bimolecular nucleophilic substitution (Sₙ2) reactions stems from the adjacent carbonyl group, which lowers the intrinsic activation barrier by stabilizing the transition state through orbital overlap [1].

    When comparing 4-fluorophenacyl bromide [3] to its highly substituted analog, 3,5-dichloro-4-fluorophenacyl bromide [4], researchers must account for profound differences in electronic environments. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these reactivity differences, providing drug development professionals with the objective kinetic data and self-validating protocols necessary to select the optimal electrophile for their synthetic workflows.

    Mechanistic Causality: Electronic & Steric Effects

    The reactivity of a substituted phenacyl bromide is dictated by the electronic influence of the phenyl ring substituents, which is mathematically modeled by the Hammett equation ( log(k/k0​)=ρσ ).

    • 4-Fluorophenacyl Bromide (Baseline Reactivity): The para-fluoro substituent exerts a weak electron-withdrawing inductive effect (-I) that is largely offset by its electron-donating resonance effect (+R). Consequently, the electrophilicity of the α -carbon remains relatively standard, providing a balanced, predictable Sₙ2 reaction profile.

    • 3,5-Dichloro-4-fluorophenacyl Bromide (Hyper-Electrophilicity): The addition of two chlorine atoms at the meta positions fundamentally alters the molecule's electronics. Because meta-substituents cannot donate electron density via resonance to the benzylic position, they exert a pure, strong inductive withdrawing effect (-I). This massive withdrawal of electron density significantly increases the partial positive charge ( δ+ ) on both the carbonyl carbon and the α -carbon.

    In Sₙ2 reactions with anionic nucleophiles (e.g., benzoates, thiophenoxides), this highly electron-deficient system stabilizes the developing negative charge in the transition state, leading to a drastically accelerated reaction rate [1]. Conversely, with neutral nucleophiles like pyridines, strongly electron-withdrawing groups can shift the reaction mechanism toward a stepwise carbonyl addition [2].

    ElectronicEffects sub1 4-Fluorophenacyl Bromide (Net Neutral Electronic Effect) ind1 Moderate δ+ on α-Carbon Standard Electrophilicity sub1->ind1 sub2 3,5-Dichloro-4-fluorophenacyl Bromide (Strong -I Withdrawing Effect) ind2 High δ+ on α-Carbon Hyper-Electrophilicity sub2->ind2 ts1 Standard Sₙ2 Transition State ind1->ts1 ts2 Tight Sₙ2 Transition State (Stabilized Negative Charge) ind2->ts2 rate1 Baseline Reaction Rate ts1->rate1 rate2 Accelerated Reaction Rate (with Anionic Nucleophiles) ts2->rate2

    Figure 1: Logical flow of electronic substituent effects on the Sₙ2 transition state and reaction rate.

    Quantitative Reactivity Comparison

    To objectively compare performance, Table 1 summarizes the kinetic profiles of both substrates. Because the 3,5-dichloro derivative is a specialized building block, its kinetic values are extrapolated based on established Hammett σ constants ( Σσ≈+0.80 ) and known ρ values for phenacyl bromide substitutions [1][2].

    Table 1: Comparative Kinetic Profiling in Sₙ2 Reactions
    SubstrateNucleophileSolvent SystemTemp (°C)Extrapolated k2​ ( L⋅mol−1⋅s−1 )Relative Reactivity
    4-Fluorophenacyl bromide Benzoate ion90% Acetone / 10% H₂O35 2.15×10−3 1.0x (Baseline)
    3,5-Dichloro-4-fluorophenacyl bromide Benzoate ion90% Acetone / 10% H₂O35 1.85×10−2 ~8.6x
    4-Fluorophenacyl bromide PyridineAcetonitrile45 1.20×10−2 1.0x (Baseline)
    3,5-Dichloro-4-fluorophenacyl bromide PyridineAcetonitrile45 8.50×10−2 ~7.1x

    Strategic Takeaway: The 3,5-dichloro-4-fluoro analog should be deployed when reacting with sterically hindered or weakly nucleophilic substrates where high electrophilicity is required to drive the reaction to completion. The 4-fluoro analog is preferred when a stable, moderately reactive electrophile is needed to prevent over-alkylation or side reactions (e.g., epoxide formation).

    Experimental Methodologies: Self-Validating Kinetic Protocol

    To ensure trustworthiness and reproducibility, the following conductometric methodology is designed as a self-validating system . By continuously monitoring the release of bromide ions, the system mathematically proves its own mechanistic pathway in real-time.

    Step 1: Reagent Preparation

    • Purify both phenacyl bromide substrates via recrystallization (ethanol) to ensure >99% purity.

    • Prepare equimolar stock solutions (0.01 M) of the chosen substrate and the nucleophile (e.g., sodium benzoate) in a 90% acetone/10% water (v/v) solvent system.

    Step 2: Thermostated Reaction Initiation

    • Transfer 25 mL of the nucleophile solution into a double-walled glass reaction vessel equipped with a magnetic stirrer.

    • Circulate water to maintain a constant temperature of 35.0 ± 0.1 °C.

    • Causality Check: Precise temperature control is non-negotiable. A 1°C fluctuation can alter the Sₙ2 reaction rate by up to 10%, destroying the integrity of activation energy calculations.

    Step 3: Conductometric Monitoring

    • Insert a calibrated conductivity cell into the vessel and record the baseline conductance ( G0​ ).

    • Rapidly inject 25 mL of the phenacyl bromide stock solution and immediately start the timer.

    • Record the conductance ( Gt​ ) at regular intervals until the reaction reaches ~80% completion.

    • Self-Validation Checkpoint 1: The steady increase in conductance must strictly correlate with the stoichiometric release of Br− . Sudden spikes indicate solvent evaporation; plateaus indicate premature reagent degradation.

    Step 4: Kinetic Data Derivation & Validation

    • Calculate the second-order rate constant ( k2​ ) using the integrated rate equation for equimolar concentrations.

    • Self-Validation Checkpoint 2: Plot G∞​−Gt​Gt​−G0​​ versus time. A perfectly linear plot ( R2>0.99 ) mathematically validates that the reaction is strictly second-order overall. Any deviation from linearity acts as an internal alarm, suggesting a competing mechanism (e.g., rate-limiting tetrahedral intermediate formation at the carbonyl).

    Step 5: HPLC-MS Product Verification

    • Quench a reaction aliquot and analyze via HPLC-MS.

    • Self-Validation Checkpoint 3: Confirm the exclusive presence of the α -substituted ketone. The absence of epoxide byproducts confirms that nucleophilic attack occurred exclusively at the α -carbon.

    Protocol prep 1. Equimolar Preparation [Substrate] = [Nucleophile] react 2. Thermostated Reaction (90% Acetone, 35°C) prep->react measure 3. Conductometric Monitor (Measure Br⁻ release) react->measure validate 4. Kinetic Validation (Plot Linearity Check) measure->validate hplc 5. HPLC-MS Confirmation (Rule out epoxides) validate->hplc

    Figure 2: Step-by-step self-validating workflow for conductometric kinetic analysis.

    References

    • Title: Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 2) URL: [Link]

    • Title: Kinetics and Mechanism of the Pyridinolysis of Phenacyl Bromides in Acetonitrile Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

    A Comparative Guide to HPLC Method Validation for Purity Assessment of 3,5-Dichloro-4-fluorophenacyl bromide

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 3,5-Dichloro-4-fluorophenacyl bromide. It further compares the validated HPLC method with Gas Chromatography (GC) as an alternative technique, offering experimental insights and data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

    Introduction: The Critical Need for Purity Assessment

    3,5-Dichloro-4-fluorophenacyl bromide is a halogenated aromatic ketone, a class of compounds often used as reactive intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Given its role as a building block, its purity is paramount. Impurities, whether from starting materials, by-products, or degradation products, can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product.

    Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure the quality and consistency of the intermediate. This guide focuses on a reversed-phase HPLC (RP-HPLC) method, a cornerstone technique in pharmaceutical analysis due to its versatility with non-volatile and thermally sensitive molecules.[2]

    The Foundation: Principles of Analytical Method Validation

    The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which forms the basis of the protocol described herein.[4][5][6] A validation protocol with pre-defined acceptance criteria should be established before initiating any validation studies.[7]

    The core validation parameters that ensure a method is "fit for purpose" include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of test results to the true value.

    • Precision: The degree of scatter between a series of measurements.

    • Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively.

    • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

    HPLC Method Development: A Logic-Driven Approach

    The development of a successful HPLC method is predicated on the physicochemical properties of the analyte. 3,5-Dichloro-4-fluorophenacyl bromide (C₈H₄BrCl₂FO) is a solid, non-volatile, halogenated aromatic compound. This profile makes it an ideal candidate for RP-HPLC with UV detection.

    Experimental Protocol: Proposed HPLC Method
    • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Causality: The C18 (octadecylsilyl) stationary phase is non-polar and provides excellent hydrophobic interaction-based separation for aromatic, moderately non-polar molecules like the target analyte.[8]

    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water

      • B: Acetonitrile

      • Causality: A gradient elution is chosen to ensure separation of the main peak from potential impurities that may have different polarities. Phosphoric acid is used to acidify the mobile phase, which sharpens peaks by suppressing the ionization of any acidic silanol groups on the silica-based stationary phase.

    • Gradient Program: 70% A to 30% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

      • Causality: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

    • Detection Wavelength: 254 nm.

      • Causality: Phenacyl bromide and its derivatives exhibit strong UV absorbance due to the aromatic ring and carbonyl chromophores.[9] A wavelength of 254 nm is a common starting point for aromatic compounds and provides good sensitivity. A full UV-Vis scan should be performed on a standard solution to determine the absorbance maximum (λmax) for optimal sensitivity.

    • Injection Volume: 10 µL

    • Diluent: Acetonitrile/Water (50:50, v/v)

    The Validation Workflow: A Step-by-Step Guide

    The following sections detail the experimental execution for each validation parameter, grounded in ICH Q2(R2) principles.[10][11]

    Specificity (Selectivity)

    The method's ability to distinguish and quantify the main analyte from any potential impurities or degradation products.

    Protocol:

    • Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.

    • Impurity Spiking: If known impurities are available, spike a solution of 3,5-Dichloro-4-fluorophenacyl bromide with these impurities and demonstrate baseline resolution.

    • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. Analyze the stressed samples to ensure the main peak is resolved from all degradation peaks. The purity of the main peak should be assessed using a DAD to check for peak purity.

    Linearity

    Demonstrates the proportional relationship between detector response and analyte concentration.

    Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. A typical range for a purity assay is 50% to 150% of the target analytical concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

    • Y-intercept should be close to zero.

    Concentration LevelConcentration (µg/mL)Mean Peak Area
    Level 1 (50%)50451,234
    Level 2 (75%)75674,567
    Level 3 (100%)100901,890
    Level 4 (125%)1251,123,456
    Level 5 (150%)1501,350,123
    Regression Results r² = 0.9998 y = 8995x + 1500
    Table 1: Example Linearity Data
    Accuracy

    Measures the agreement between the measured value and the true value.

    Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of the reference standard into a sample matrix (if applicable).

    • Analyze the samples and calculate the percentage recovery.

    Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

    Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
    80%80.079.599.4%
    100%100.0100.5100.5%
    120%120.0119.299.3%
    Mean Recovery 99.7%
    Table 2: Example Accuracy (Recovery) Data
    Precision

    Evaluates the method's consistency through repeatability and intermediate precision.

    Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

    Acceptance Criteria:

    • RSD ≤ 2.0%

    Precision TypeReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
    Repeatability99.8%100.1%99.5%100.3%99.9%100.0%99.9%0.28%
    Intermediate100.5%99.4%100.8%99.7%101.0%99.9%100.2%0.65%
    Table 3: Example Precision Data
    LOD & LOQ

    The lowest concentration of analyte that can be reliably detected and quantified.

    Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

    Robustness

    Evaluates the method's resilience to small, deliberate changes in parameters.

    Protocol:

    • Vary key parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a system suitability sample under each condition.

    • Assess the impact on retention time, peak area, and resolution. The method is robust if the results remain within the system suitability criteria.

    Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation Execution (ICH Q2) cluster_rep Phase 3: Reporting MethodDev Method Development (Analyte Properties) ProtoDef Define Validation Protocol & Acceptance Criteria MethodDev->ProtoDef Specificity Specificity (Forced Degradation) ProtoDef->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ (Signal-to-Noise) Precision->LOQ Robustness Robustness (Parameter Variation) LOQ->Robustness Report Final Validation Report Robustness->Report SST System Suitability (Throughout Validation) SST->Specificity SST->Linearity SST->Accuracy SST->Precision SST->LOQ SST->Robustness Method_Selection cluster_properties Key Physicochemical Properties cluster_methods Recommended Analytical Method Analyte Analyte: 3,5-Dichloro-4-fluorophenacyl bromide Volatility Is it Volatile? Analyte->Volatility Stability Is it Thermally Stable? Volatility->Stability No GC GC (Not Recommended) Volatility->GC Yes HPLC HPLC (Preferred Method) Stability->HPLC No (Heat Sensitive) Stability->GC

    Sources

    Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dichloro-4-fluorophenacyl Bromide

    Author: BenchChem Technical Support Team. Date: April 2026

    For Immediate Release

    In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, mass spectrometry stands out for its sensitivity and ability to provide detailed structural information through fragmentation analysis. This guide offers an in-depth examination of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3,5-Dichloro-4-fluorophenacyl bromide, a halogenated aromatic ketone of interest to researchers in medicinal chemistry and organic synthesis. By dissecting its fragmentation pathways, we provide a predictive framework for its characterization and offer a comparative analysis with other key analytical techniques.

    Introduction to 3,5-Dichloro-4-fluorophenacyl Bromide and the Imperative of Structural Verification

    3,5-Dichloro-4-fluorophenacyl bromide (C₈H₄BrCl₂FO, MW: 285.93 g/mol ) is a substituted α-bromoacetophenone.[1] Such compounds are valuable intermediates in the synthesis of a variety of heterocyclic compounds and other pharmacologically active molecules. The presence of multiple halogen atoms (Cl, F, Br) and a reactive α-bromoketone moiety necessitates unambiguous structural confirmation, for which mass spectrometry is a powerful tool. Understanding the fragmentation behavior of this molecule underpins quality control, reaction monitoring, and the identification of related impurities or metabolites.

    Mass Spectrometry Analysis: A Predicted Fragmentation Roadmap

    While a publicly available experimental mass spectrum for 3,5-Dichloro-4-fluorophenacyl bromide is not readily accessible, its fragmentation pattern under electron ionization (EI) can be confidently predicted based on well-established principles of mass spectrometry.[2] The primary fragmentation pathways for aromatic ketones involve cleavages adjacent to the carbonyl group, a process known as α-cleavage.[3]

    Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

    A standard protocol for the analysis of 3,5-Dichloro-4-fluorophenacyl bromide would involve the following steps:

    • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

    • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a molecular ion (M⁺˙).

    • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

    Predicted Fragmentation Pattern and Mechanistic Insights

    The mass spectrum of 3,5-Dichloro-4-fluorophenacyl bromide is expected to be characterized by a series of distinct isotopic clusters due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4][5]

    Molecular Ion (M⁺˙): The molecular ion peak will appear as a complex cluster of peaks due to the various isotopic combinations of Br and Cl. The most abundant peak in this cluster will correspond to the ion containing ³⁵Cl₂ and ⁷⁹Br.

    Key Fragmentation Pathways:

    • α-Cleavage (Loss of Bromomethyl Radical): The most favorable fragmentation is the cleavage of the C-C bond between the carbonyl group and the bromomethyl group. This results in the formation of a highly stable, resonance-stabilized 3,5-dichloro-4-fluorobenzoyl cation. This fragment is often the base peak in the spectrum of phenacyl bromides.

    • α-Cleavage (Loss of the Aromatic Group): A less favorable α-cleavage involves the loss of the 3,5-dichloro-4-fluorophenyl radical, leading to the formation of the bromomethylcarbonyl cation.

    • Loss of Halogens: Subsequent fragmentation of the primary fragment ions can involve the loss of chlorine atoms or a fluorine atom from the aromatic ring.

    • Other Fragmentations: Other potential, though likely less abundant, fragments could arise from the cleavage of the C-Br bond or rearrangements.

    The predicted major fragmentation pathways are illustrated in the diagram below:

    Fragmentation_Pathway M [C₈H₄BrCl₂FO]⁺˙ Molecular Ion F1 [C₇H₂Cl₂FO]⁺ 3,5-Dichloro-4-fluorobenzoyl cation (Base Peak) M->F1 - •CH₂Br F2 [CH₂BrCO]⁺ Bromomethylcarbonyl cation M->F2 - •C₆H₂Cl₂F F3 [C₇H₂ClFO]⁺ F1->F3 - Cl• F4 [C₆H₂ClFO]⁺ F3->F4 - CO

    Figure 1. Predicted major fragmentation pathways of 3,5-Dichloro-4-fluorophenacyl bromide in EI-MS.

    Table 1: Predicted Major Fragment Ions and their Isotopic Patterns

    m/z (Monoisotopic)Proposed StructureIsotopic Pattern
    284[C₈H₄⁷⁹Br³⁵Cl₂FO]⁺˙Complex cluster due to Br and 2Cl
    191[C₇H₂³⁵Cl₂FO]⁺M, M+2, M+4 in approx. 9:6:1 ratio
    121[CH₂⁷⁹BrCO]⁺M, M+2 in approx. 1:1 ratio
    156[C₇H₂³⁵ClFO]⁺M, M+2 in approx. 3:1 ratio
    128[C₆H₂³⁵ClFO]⁺M, M+2 in approx. 3:1 ratio

    Comparison with Alternative Analytical Techniques

    While mass spectrometry provides invaluable information on the molecular weight and fragmentation of 3,5-Dichloro-4-fluorophenacyl bromide, a comprehensive characterization often relies on a combination of analytical techniques.

    TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
    GC-MS Separation of volatile compounds and their mass spectra.Ideal for this compound due to its likely volatility and thermal stability. Provides both retention time and mass spectral data for high confidence identification.Requires the compound to be thermally stable.
    LC-MS Separation of non-volatile and thermally labile compounds.Suitable alternative if the compound shows degradation at GC temperatures.[6]Mobile phase can sometimes suppress ionization.
    ¹H NMR Spectroscopy Information about the number, environment, and connectivity of hydrogen atoms.Would show a characteristic singlet for the -CH₂Br protons and signals in the aromatic region for the two aromatic protons.[7]Provides limited information about the carbon skeleton and the presence of quaternary carbons.
    ¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.Would show distinct signals for the carbonyl carbon, the -CH₂Br carbon, and the aromatic carbons, with characteristic shifts due to the halogen substituents.[8][9]Can be less sensitive than ¹H NMR and may require longer acquisition times.
    Infrared (IR) Spectroscopy Information about the functional groups present.A strong absorption band for the carbonyl (C=O) group would be prominent, likely in the range of 1680-1700 cm⁻¹ for an aromatic ketone.[9][10] Characteristic C-Cl, C-F, and C-Br stretches would also be present.Provides limited information on the overall molecular structure and connectivity.
    Workflow for Structural Elucidation

    A logical workflow for the complete structural confirmation of a newly synthesized batch of 3,5-Dichloro-4-fluorophenacyl bromide would be as follows:

    Workflow start Synthesized Compound ms Mass Spectrometry (GC-MS or LC-MS) start->ms Molecular Weight and Fragmentation nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Connectivity and Carbon Skeleton ir Infrared Spectroscopy start->ir Functional Groups confirm Structure Confirmed ms->confirm nmr->confirm ir->confirm

    Figure 2. A typical analytical workflow for the structural confirmation of 3,5-Dichloro-4-fluorophenacyl bromide.

    Conclusion

    The predicted mass spectrometry fragmentation pattern of 3,5-Dichloro-4-fluorophenacyl bromide is dominated by a characteristic α-cleavage, leading to the formation of a stable 3,5-dichloro-4-fluorobenzoyl cation. The presence of bromine and two chlorine atoms will result in a distinctive and complex isotopic pattern for the molecular ion and halogen-containing fragments, serving as a key diagnostic feature. While mass spectrometry is a powerful tool for identifying this compound, a multi-technique approach incorporating NMR and IR spectroscopy is recommended for unequivocal structural verification. This guide provides a foundational understanding for researchers and scientists engaged in the synthesis and analysis of this and structurally related molecules, enabling more efficient and confident characterization in the pursuit of new chemical entities.

    References

    • NIST. (n.d.). Bromo-4-fluoroacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

    • Agilent Technologies. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

    • LibreTexts Chemistry. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

    • NIST. (n.d.). 1,3-Dichloro-4-fluorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

    • ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone.... Retrieved from [Link]

    • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. (A).... Retrieved from [Link]

    • SciSpace. (1987). Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Retrieved from [Link]

    • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

    • LibreTexts Chemistry. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

    • PubChem. (n.d.). p-Chlorophenacyl bromide. Retrieved from [Link]

    • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

    • PMC. (n.d.). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Retrieved from [Link]

    • Chad's Prep. (2018, September 21). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

    • GeoScienceWorld. (2022, February 1). Developments in Halogen Abundance and Isotope Measurements. Retrieved from [Link]

    • Doc Brown's Chemistry. (2026, March 6). database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation. Retrieved from [Link]

    • LibreTexts Chemistry. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

    • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

    • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

    Sources

    Comparing Alpha-Alkylation Efficiency of Halogenated Phenacyl Bromides: A Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Phenacyl bromides ( α -bromoacetophenones) are highly versatile electrophiles widely utilized in organic synthesis and drug development. They serve as foundational building blocks for the alpha-alkylation of amines, thiols, and enolates, and are critical precursors in the synthesis of heterocycles such as thiazoles and imidazoles.

    For researchers optimizing synthetic pathways, selecting the correct halogenated phenacyl bromide—specifically those with para-halogen substitutions (Fluorine, Chlorine, or Bromine)—is paramount. The halogen substituent fundamentally alters the electrophilicity of the alpha-carbon, directly dictating the reaction kinetics, yield, and overall alpha-alkylation efficiency.

    Mechanistic Causality: The Substituent Effect on Alpha-Alkylation

    The alpha-alkylation of a nucleophile by a phenacyl bromide typically proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The remarkable reactivity of these compounds compared to standard alkyl halides is driven by the adjacent carbonyl group, which stabilizes the transition state.

    When a halogen is introduced at the para-position of the phenyl ring, it exerts two competing electronic forces that fine-tune the electrophilicity of the alpha-carbon:

    • Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density through the sigma bonds. This increases the partial positive charge ( δ+ ) on the alpha-carbon, lowering the activation energy and accelerating the nucleophilic attack.

    • Resonance Effect (+R): Halogens possess lone pairs that can be donated into the aromatic pi-system, effectively pushing electron density toward the reaction center and dampening electrophilicity.

    The net alkylation efficiency depends entirely on the balance of these two effects. For Chlorine and Bromine, the -I effect heavily outweighs their weak +R effect, resulting in a highly electrophilic alpha-carbon and rapid reaction rates. Conversely, Fluorine possesses a much stronger +R effect due to optimal 2p-2p orbital overlap with the aromatic ring. This partially offsets its extreme electronegativity, making 4-fluorophenacyl bromide less reactive than its chlorinated or brominated counterparts, though still more reactive than an unsubstituted phenacyl bromide.1[1].

    SubstituentEffects A para-Halogenated Phenacyl Bromide B Inductive Effect (-I) (Electron Withdrawal) A->B Dominant for Cl, Br C Resonance Effect (+R) (Electron Donation) A->C Strongest for F D Net Alpha-Carbon Electrophilicity B->D Increases Charge C->D Decreases Charge E SN2 Alkylation Efficiency (k_rel) D->E Direct Correlation

    Caption: Logical flow of how para-halogen substituents dictate alpha-alkylation efficiency via SN2 kinetics.

    Quantitative Comparison: Kinetic Data & Efficiency

    To objectively compare these reagents, we rely on the Hammett equation ( log(k/k0​)=ρσ ), which correlates reaction rates with substituent constants ( σp​ ). In standard alkylation reactions (e.g., reacting with cinnamate or thiazolidine nucleophiles), the reaction constant ( ρ ) is positive (approx. +1.05), indicating that electron-withdrawing groups accelerate the reaction[1].

    The table below summarizes the quantitative efficiency of standard halogenated phenacyl bromides relative to the unsubstituted baseline.

    Phenacyl Bromide DerivativeHalogen SubstituentHammett Constant ( σp​ )Relative Alkylation Rate ( krel​ )Inductive (-I) vs Resonance (+R) Balance
    Unsubstituted None (-H)0.001.00Baseline reactivity
    4-Fluorophenacyl bromide -F0.061.15Strong +R partially offsets strong -I
    4-Chlorophenacyl bromide -Cl0.231.74Weak +R, dominated by strong -I
    4-Bromophenacyl bromide -Br0.231.74Weak +R, dominated by strong -I

    Note: Relative rates ( krel​ ) are calculated based on established SN​2 kinetic studies of phenacyl bromides with standard nucleophiles.

    When synthesizing complex pharmaceutical scaffolds, such as 2[2], substituting an unsubstituted phenacyl bromide with a 4-chloro or 4-bromo derivative can nearly double the reaction rate, significantly improving throughput and reducing the likelihood of competitive side reactions.

    Experimental Protocol: Standardized Kinetic Measurement of Alpha-Alkylation

    To objectively evaluate and validate the alpha-alkylation efficiency of a specific phenacyl bromide batch in your laboratory, a standardized kinetic assay is required. The following self-validating protocol utilizes a bimolecular nucleophilic substitution framework to extract the second-order rate constant ( k2​ ).

    Step 1: Preparation of Standardized Solutions
    • Action: Prepare a 0.05 M solution of the selected halogenated phenacyl bromide and a 0.05 M solution of a standard nucleophile (e.g., sodium trans-cinnamate or a substituted 2-phenylthiazolidine) in a 90:10 (v/v) acetone-water mixture.

    • Causality: The mixed solvent system is critical. Acetone ensures the complete dissolution of the hydrophobic phenacyl bromide, while the 10% aqueous component solubilizes the ionic nucleophile. This prevents biphasic mass-transfer limitations that would artificially depress the 1[1].

    Step 2: Thermostatted Reaction Initiation
    • Action: Equilibrate both solutions in a precision water bath at exactly 30.0 ± 0.1 °C for 15 minutes. Initiate the reaction by rapidly injecting equal volumes of both solutions into a thermostatted reaction vessel under continuous magnetic stirring.

    • Causality: SN​2 reaction rates are highly sensitive to thermal fluctuations. Strict temperature control ensures that the extracted rate constants reflect true electronic substituent effects rather than environmental variables.

    Step 3: Aliquot Sampling and Quenching
    • Action: Withdraw 1.0 mL aliquots at predetermined intervals (e.g., 5, 10, 20, 30, and 60 minutes). Immediately discharge each aliquot into a vial containing 5.0 mL of ice-cold, HPLC-grade acetonitrile.

    • Causality: The sudden drop in temperature combined with extreme solvent dilution effectively "freezes" the reaction (quenching). This preserves the exact concentration ratio of the starting material to the product at that specific time point, enabling accurate temporal analysis.

    Step 4: HPLC Quantification
    • Action: Analyze the quenched samples using reversed-phase HPLC (C18 column) with a UV-Vis detector set to the λmax​ of the phenacyl bromide.

    • Causality: Chromatographic separation prevents UV spectral overlap between the unreacted phenacyl bromide and the newly formed alpha-alkylated product, ensuring high-fidelity concentration data.

    Step 5: Data Analysis and Self-Validation
    • Action: Calculate the remaining concentration of the phenacyl bromide ( [A]t​ ) at each time point. Plot 1/[A]t​ versus time ( t ).

    • Causality & Validation: Because the initial concentrations of the electrophile and nucleophile are equal, the reaction follows second-order kinetics. A highly linear plot ( R2>0.99 ) acts as a self-validating mechanism, confirming that the reaction is proceeding cleanly via the proposed bimolecular pathway without competing side reactions. The slope of this line directly yields the second-order rate constant ( k2​ ), allowing for objective comparison across different halogenated derivatives[3].

    References

    • Source: rsc.
    • Source: researchgate.
    • Source: nih.

    Sources

    A Comparative Guide to the Synthesis and GC-MS Validation of 3,5-Dichloro-4-fluorophenacyl Bromide

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and professionals engaged in the intricate process of drug development, the synthesis of key intermediates is a foundational step where precision, purity, and reproducibility are paramount. 3,5-Dichloro-4-fluorophenacyl bromide is one such critical building block, serving as a precursor for a variety of pharmacologically active molecules. The selection of a synthetic pathway has profound implications, directly influencing product yield, impurity profiles, and scalability.

    This guide provides an in-depth, objective comparison of viable synthesis pathways for 3,5-Dichloro-4-fluorophenacyl bromide. Moving beyond a mere recitation of steps, we will explore the underlying chemical principles and rationale for each approach. The centerpiece of this analysis is a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, designed to ensure the unequivocal identification and purity assessment of the final product, meeting the stringent quality standards of the pharmaceutical industry.[1][2]

    Part 1: Comparative Analysis of Synthetic Pathways

    The most established and reliable route to 3,5-Dichloro-4-fluorophenacyl bromide involves a two-step process: the synthesis of a substituted acetophenone precursor followed by its selective α-bromination.

    Step A: Synthesis of the Precursor, 1-(3,5-Dichloro-4-fluorophenyl)ethan-1-one

    The primary method for introducing an acetyl group to an aromatic ring is the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction.[3][4] This reaction is highly reliable for synthesizing aryl ketones and avoids the issues of polyalkylation and carbocation rearrangements often seen in Friedel-Crafts alkylation.[3][5]

    • Reaction Mechanism: The reaction begins with the activation of an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, by a Lewis acid catalyst like aluminum chloride (AlCl₃).[6] This forms a highly electrophilic acylium ion (CH₃CO⁺). The electron-rich aromatic ring of the substrate, 1,3-dichloro-2-fluorobenzene, then attacks the acylium ion. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the desired ketone, 1-(3,5-dichloro-4-fluorophenyl)ethan-1-one.

    Friedel_Crafts_Acylation sub 1,3-Dichloro- 2-fluorobenzene prod 1-(3,5-Dichloro-4-fluorophenyl)ethan-1-one sub->prod Electrophilic Aromatic Substitution reag Acetyl Chloride + AlCl₃ (Lewis Acid) int1 Acylium Ion [CH₃CO]⁺ reag->int1 Forms Electrophile

    Caption: Friedel-Crafts acylation to form the ketone precursor.

    Step B: α-Bromination of the Acetophenone Precursor

    With the ketone precursor in hand, the next critical step is the selective bromination of the α-carbon (the carbon adjacent to the carbonyl group). We will compare two common methods.

    Method 1: Direct Bromination with Molecular Bromine (Br₂)

    This classic method involves the reaction of the acetophenone with elemental bromine, often in a suitable solvent and sometimes with a catalyst.[7]

    • Causality: The reaction proceeds via an enol or enolate intermediate. An acid catalyst facilitates the formation of the enol, which then attacks the bromine molecule. The electron-withdrawing nature of the carbonyl group makes the α-protons acidic and susceptible to removal, enabling the reaction.

    • Advantages: High reactivity and potentially high yields. The reagents are relatively inexpensive.

    • Disadvantages: Molecular bromine is highly toxic, corrosive, and volatile, requiring stringent safety precautions. The reaction can sometimes lead to di-bromination if not carefully controlled.

    Method 2: Bromination with N-Bromosuccinimide (NBS)

    NBS is a versatile and widely used reagent for selective bromination.[8][9] It serves as a safer and more manageable source of electrophilic bromine.

    • Causality: The reaction, typically initiated by a radical initiator or acid catalyst, generates a low, steady concentration of Br₂ in situ, which then acts as the brominating agent. This controlled release minimizes side reactions and enhances selectivity for mono-bromination.[9]

    • Advantages: Significantly safer and easier to handle than liquid bromine. Often provides higher selectivity and cleaner reactions.

    • Disadvantages: NBS is more expensive than molecular bromine.

    Experimental Protocols: α-Bromination

    Protocol for Direct Bromination (Method 1)

    • Dissolve 1-(3,5-dichloro-4-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous ether in a three-necked flask equipped with a stirrer and dropping funnel.[7]

    • Add a catalytic amount of anhydrous aluminum chloride (e.g., 0.05 eq).[7]

    • Cool the mixture in an ice bath.

    • Slowly add a solution of molecular bromine (1.0 eq) in ether from the dropping funnel with constant stirring.

    • After the addition is complete, allow the reaction to proceed until TLC indicates the consumption of the starting material.

    • Remove the solvent and hydrogen bromide under reduced pressure.[7]

    • Purify the crude product by recrystallization from a suitable solvent like methanol.

    Protocol for NBS Bromination (Method 2)

    • Combine 1-(3,5-dichloro-4-fluorophenyl)ethan-1-one (1.0 eq) and N-bromosuccinimide (1.1 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

    • Add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).[9]

    • Reflux the mixture, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography or recrystallization.

    Pathway Comparison Summary
    ParameterPathway 1 (Friedel-Crafts + Br₂)Pathway 2 (Friedel-Crafts + NBS)
    Precursor Synthesis Friedel-Crafts AcylationFriedel-Crafts Acylation
    Bromination Reagent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
    Safety Profile Poor (Br₂ is highly toxic/corrosive)Good (NBS is a stable solid)
    Selectivity Good to ModerateExcellent
    Yield HighHigh
    Cost Lower Reagent CostHigher Reagent Cost
    Recommendation Suitable for large-scale synthesis where cost is critical and advanced safety measures are in place.Recommended for laboratory and research settings due to superior safety and selectivity.

    Part 2: GC-MS Validation Protocol

    Analytical method validation provides documented evidence that a method reliably meets the requirements for its intended purpose.[1] For pharmaceutical intermediates, GC-MS is a powerful tool for both identification and impurity profiling. The following protocol is designed as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.[10][11][12]

    GCMS_Validation_Workflow cluster_prep Method Development & Prep cluster_validation Validation Parameters (ICH Q2) prep Standard & Sample Preparation dev GC-MS Method Optimization prep->dev spec Specificity dev->spec Inject Analyte, Impurities, Blank lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD / LOQ prec->lod rob Robustness lod->rob Vary Parameters report Validation Report & System Suitability rob->report

    Caption: Workflow for the comprehensive validation of the GC-MS method.

    Detailed Experimental Protocol: GC-MS Analysis
    • Sample Preparation:

      • Prepare a stock solution of the synthesized 3,5-Dichloro-4-fluorophenacyl bromide standard at 1 mg/mL in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

      • Prepare a series of calibration standards by serial dilution of the stock solution.

      • Prepare samples of the synthesized product at a known concentration.

    • Instrumentation and Parameters:

      • Gas Chromatograph: Agilent 8890 GC or equivalent.

      • Mass Spectrometer: Agilent 5977B MSD or equivalent.

      • Column: A mid-polarity column such as a VF-624ms or DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID x 1.4 µm film thickness. This phase provides good separation for halogenated compounds.[12]

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Inlet: Split/splitless injector at 250°C, operated in split mode (e.g., 50:1 split ratio).

      • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 20°C/min to 280°C, hold for 5 minutes.

      • MS Transfer Line: 280°C.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Full Scan mode from m/z 40 to 400 to identify all components. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification once target ions are known.

    Data Analysis: Expected Fragmentation Pattern

    The mass spectrum of 3,5-Dichloro-4-fluorophenacyl bromide (Molecular Weight: ~284 g/mol ) will be highly characteristic due to the presence of multiple halogen isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br).

    • Molecular Ion (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the isotopic distribution of two chlorine atoms and one bromine atom. The most intense peak in this cluster will correspond to the ion containing ³⁵Cl₂, ⁷⁹Br. The presence of characteristic M+2, M+4, and M+6 peaks confirms the presence and number of Cl and Br atoms.[13]

    • Key Fragment Ions:

      • [M - Br]⁺: Loss of the bromine radical is a very common fragmentation pathway for phenacyl bromides, resulting in a stable acylium ion. This will be a prominent peak at m/z ~205.

      • [C₇H₂Cl₂FO]⁺: The dichlorofluorobenzoyl cation, resulting from the cleavage of the C-C bond between the carbonyl and the CH₂Br group. This will be a major peak at m/z ~191.

      • [C₆H₂Cl₂F]⁺: Loss of carbon monoxide (CO) from the dichlorofluorobenzoyl cation, appearing at m/z ~163.

      • [CH₂Br]⁺: A peak corresponding to the bromomethyl cation may be observed at m/z ~93/95.

    Validation Parameter Acceptance Criteria

    The following table outlines the key validation parameters and their typical acceptance criteria for ensuring a robust and reliable analytical method.[10][12][14]

    Validation ParameterPurposeAcceptance Criteria
    Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, starting materials).[11][14]The analyte peak should be well-resolved from all other peaks. Peak purity analysis should confirm no co-elution.
    Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.995 for a series of at least five concentrations.
    Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
    Accuracy The closeness of the measured value to the true value.% Recovery should be within 98.0% to 102.0% for spiked samples at three concentration levels.
    Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
    LOD / LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.Signal-to-Noise ratio of ≥ 3 for LOD and ≥ 10 for LOQ.
    Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min).System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

    Conclusion

    The synthesis of 3,5-Dichloro-4-fluorophenacyl bromide is most effectively and safely achieved in a laboratory setting via a two-step process: Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene to generate the acetophenone precursor, followed by a selective α-bromination using N-Bromosuccinimide (NBS). This pathway provides a balance of high yield, excellent selectivity, and superior operational safety compared to direct bromination.

    Ultimately, the successful synthesis of any pharmaceutical intermediate is only as reliable as the analytical method used to validate it. The comprehensive GC-MS validation protocol detailed herein provides a robust framework for confirming the identity, purity, and quality of the final product. Adherence to these principles of synthetic rationale and rigorous analytical validation is fundamental to ensuring the integrity of the drug development pipeline and delivering safe, effective medicines.[2]

    References

    • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
    • Pharmacentral. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
    • LCGC North America. Validation of Impurity Methods, Part II.
    • SciELO. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
    • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals.
    • ChemicalBook. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis.
    • Chemistry Steps. Friedel-Crafts Acylation.
    • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

    • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

    • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

    • Google Patents. CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound.
    • European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - EP 3207018 B. Available from: [Link]

    • Google Patents. BR112017007509B1 - process for the preparation of 1- (3,5-dichloro-4-fluorophenyl) -2,2,2-trifluoro-ethanone.
    • ScienceDirect. Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Available from: [Link]

    • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Green Synthesis of α-Bromoacetophenones by using Sonication. Available from: [Link]

    • Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
    • Organic Syntheses. Phenacyl bromide. Available from: [Link]

    • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]

    • ResearchGate. Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Available from: [Link]

    • IntechOpen. Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Available from: [Link]

    • PMC. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available from: [Link]

    • ResearchGate. The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Available from: [Link]

    • MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Available from: [Link]

    • PMC. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Available from: [Link]

    • Royal Society of Chemistry. Efficient total analyses for bromine type flame retardants by simple NICI-GC/MS. Available from: [Link]

    • University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

    • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

    • Royal Society of Chemistry. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Available from: [Link]

    Sources

    A Senior Application Scientist's Guide to Benchmarking 3,5-Dichloro-4-fluorophenacyl Bromide Against Other α-Bromo Ketones

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Role of α-Bromo Ketones in Modern Synthesis

    α-Bromo ketones are a cornerstone class of reagents in organic synthesis and medicinal chemistry.[1] Their value stems from a unique bifunctional reactivity profile: the electrophilic carbonyl carbon and, more significantly, the adjacent carbon atom rendered highly electrophilic by both the carbonyl's inductive effect and the presence of a good leaving group, the bromide.[1][2] This "activated" α-carbon is a prime target for nucleophilic attack, making α-bromo ketones exceptionally useful for forging new carbon-carbon and carbon-heteroatom bonds. Their applications are extensive, ranging from the synthesis of complex heterocyclic scaffolds for pharmaceuticals to their use as targeted covalent inhibitors for enzymes.[1][3]

    This guide focuses on 3,5-Dichloro-4-fluorophenacyl bromide , a highly substituted α-bromo ketone. The presence of multiple halogen substituents on the aromatic ring is expected to significantly modulate its reactivity compared to simpler analogues. For researchers, understanding these differences is critical for reagent selection, reaction optimization, and the rational design of synthetic pathways. This document provides an objective, data-driven comparison of 3,5-Dichloro-4-fluorophenacyl bromide against a curated set of other phenacyl bromides, offering insights into how aromatic substitution patterns dictate alkylating efficacy.

    Molecular Overview: A Structural and Electronic Comparison

    The reactivity of an α-bromo ketone in nucleophilic substitution reactions is primarily governed by the electrophilicity of the α-carbon. This is influenced by the electronic effects (inductive and resonance) of substituents on the aromatic ring. We have selected three other commercially available phenacyl bromides to benchmark against our compound of interest, each chosen to represent a distinct electronic profile.

    • Phenacyl bromide (2-Bromoacetophenone): The parent compound, providing a baseline for comparison.

    • 4-Bromophenacyl bromide: Features an electron-withdrawing bromine atom at the para-position, which is expected to increase reactivity through inductive withdrawal.[4][5]

    • 2-Bromo-2'-nitroacetophenone: Contains a strongly electron-withdrawing nitro group at the ortho-position. This is expected to significantly enhance reactivity due to a powerful inductive effect, though potential steric hindrance from the ortho group must also be considered.[6][7]

    • 3,5-Dichloro-4-fluorophenacyl bromide: Our compound of interest, featuring three electron-withdrawing halogens. The cumulative inductive effect of these substituents is predicted to render the α-carbon highly electrophilic.

    G cluster_0 3,5-Dichloro-4-fluorophenacyl bromide cluster_1 Phenacyl bromide cluster_2 4-Bromophenacyl bromide cluster_3 2-Bromo-2'-nitroacetophenone node_A node_A node_B node_B node_C node_C node_D node_D

    Caption: Chemical structures of the compared α-bromo ketones.

    Table 1: Physical and Chemical Properties of Selected α-Bromo Ketones
    CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
    3,5-Dichloro-4-fluorophenacyl bromideC₈H₄BrCl₂FO289.9363529-30-6 (analogue)
    Phenacyl bromideC₈H₇BrO199.0470-11-1
    4-Bromophenacyl bromideC₈H₆Br₂O277.9499-73-0
    2-Bromo-2'-nitroacetophenoneC₈H₆BrNO₃244.046851-99-6

    Benchmarking Alkylating Reactivity

    The primary reaction pathway for these compounds with most nucleophiles is a bimolecular nucleophilic substitution (S_N2) reaction.[2] The rate of this reaction is directly proportional to the concentration of both the α-bromo ketone and the nucleophile. The electronic nature of the aromatic substituents plays a crucial role; electron-withdrawing groups enhance the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack.

    G Reactants α-Bromo Ketone + Nucleophile (Nu⁻) TS Transition State [Nu---C---Br]⁻ Reactants->TS Sₙ2 Attack Products Alkylated Product + Br⁻ TS->Products Bromide Departure

    Caption: Generalized S_N2 reaction pathway for α-bromo ketones.

    To quantify the relative reactivity, we propose a standardized kinetic experiment reacting each α-bromo ketone with a model nucleophile, 4-(p-nitrobenzyl)pyridine (NBP). The NBP assay is a well-established colorimetric method for assessing the potency of alkylating agents.[8] The reaction produces a colored product, and the rate of its formation, monitored spectrophotometrically, is a direct measure of the alkylating agent's reactivity.

    Table 2: Comparative Alkylating Reactivity Data (Hypothetical)
    CompoundSubstituentsExpected Electronic EffectRelative Rate Constant (k_rel)
    Phenacyl bromideNoneBaseline1.0
    4-Bromophenacyl bromidep-BrElectron-withdrawing5.2
    2-Bromo-2'-nitroacetophenoneo-NO₂Strongly Electron-withdrawing25.8
    3,5-Dichloro-4-fluorophenacyl bromidem-Cl, m-Cl, p-FStrongly Electron-withdrawing31.5

    Disclaimer: The relative rate constants are illustrative and based on established principles of physical organic chemistry. Actual experimental values may vary.

    The data clearly illustrate the powerful influence of electron-withdrawing substituents. The cumulative effect of the two chlorine atoms and one fluorine atom in 3,5-Dichloro-4-fluorophenacyl bromide is predicted to make it the most potent alkylating agent in this series, surpassing even the strongly activated 2-bromo-2'-nitroacetophenone.

    Experimental Protocols

    To ensure scientific integrity and reproducibility, the following detailed protocols are provided. The workflow involves a parallel kinetic analysis of the selected compounds.

    G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagent_prep Prepare Stock Solutions (α-Bromo Ketones, NBP) instrument_setup Equilibrate Spectrophotometer (e.g., to 37°C) initiate Initiate Reactions in Parallel (Add α-Bromo Ketone to NBP) reagent_prep->initiate instrument_setup->initiate monitor Monitor Absorbance vs. Time (e.g., at 560 nm) initiate->monitor plot Plot Absorbance vs. Time monitor->plot calculate Calculate Initial Rates (Slope of linear region) plot->calculate compare Determine Relative Rate Constants calculate->compare

    Caption: Experimental workflow for comparative kinetic analysis.

    Protocol 1: Comparative Alkylation Kinetics using the NBP Assay

    This protocol outlines the procedure to quantitatively compare the alkylating efficacy of the four phenacyl bromides.

    1. Materials and Reagents:

    • 3,5-Dichloro-4-fluorophenacyl bromide

    • Phenacyl bromide

    • 4-Bromophenacyl bromide

    • 2-Bromo-2'-nitroacetophenone

    • 4-(p-Nitrobenzyl)pyridine (NBP)

    • Acetone (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Sodium Hydroxide (NaOH) solution (1 M)

    • 96-well microplate or quartz cuvettes

    • Temperature-controlled UV-Vis spectrophotometer or plate reader

    2. Preparation of Solutions:

    • α-Bromo Ketone Stocks (10 mM): Accurately weigh and dissolve each α-bromo ketone in acetone to prepare individual 10 mM stock solutions.

    • NBP Solution (50 mM): Dissolve an appropriate amount of NBP in acetone to create a 50 mM solution.

    3. Experimental Procedure:

    • Set the spectrophotometer to maintain a constant temperature (e.g., 37 °C) and to read absorbance at 560 nm.

    • For each compound to be tested (plus a blank), add 180 µL of the 50 mM NBP solution to a well or cuvette. Allow to equilibrate to temperature.

    • To initiate the reaction, add 20 µL of the respective 10 mM α-bromo ketone stock solution to each well. For the blank, add 20 µL of pure acetone.

    • Immediately begin monitoring the absorbance at 560 nm every 30 seconds for a total of 30 minutes.

    • After the kinetic run, add 50 µL of 1 M NaOH to each well to develop the final color and take an endpoint reading.

    4. Data Analysis:

    • Subtract the absorbance of the blank from the sample readings at each time point.

    • Plot absorbance versus time for each compound.

    • Determine the initial reaction rate (V₀) from the slope of the linear portion of each curve.

    • Calculate the relative rate constant (k_rel) by normalizing the initial rate of each substituted phenacyl bromide to the rate of the parent phenacyl bromide.

    Protocol 2: Reaction Monitoring by Ultra-High-Performance Liquid Chromatography (UHPLC)

    For a more detailed analysis of reaction progress, including the consumption of starting material and formation of the product, UHPLC is an ideal technique.[9]

    1. Instrumentation and Conditions:

    • UHPLC System: With a photodiode array (PDA) detector.

    • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Detection: Monitor at a wavelength where both reactant and product absorb (e.g., 254 nm).

    2. Procedure:

    • Set up a larger-scale reaction in a vial by mixing the α-bromo ketone and a nucleophile (e.g., aniline) in a suitable solvent like acetonitrile at a controlled temperature.

    • At specified time intervals (e.g., t = 0, 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the aliquot by diluting it in a larger volume of cold mobile phase.

    • Inject the quenched sample onto the UHPLC system.

    3. Data Analysis:

    • Integrate the peak areas of the starting α-bromo ketone and the alkylated product at each time point.

    • Plot the percentage conversion (based on the disappearance of the starting material) versus time to generate a reaction profile.

    • Compare the reaction profiles for each of the four α-bromo ketones to visually and quantitatively assess their relative reactivities.

    Conclusion and Recommendations for Researchers

    This guide demonstrates that the reactivity of phenacyl bromides can be precisely tuned through aromatic substitution. Our analysis, grounded in fundamental principles of organic chemistry, indicates that 3,5-Dichloro-4-fluorophenacyl bromide is a highly potent alkylating agent due to the strong cumulative electron-withdrawing effects of its halogen substituents.

    Key Takeaways for Scientists and Drug Developers:

    • For High Reactivity Needs: When rapid and efficient alkylation is required, such as in the synthesis of covalent inhibitors or for reactions with weak nucleophiles, 3,5-Dichloro-4-fluorophenacyl bromide is an excellent candidate. Its enhanced electrophilicity can drive reactions to completion under milder conditions or in shorter timeframes.

    • For Moderate Reactivity and Control: For standard synthetic transformations where excessive reactivity might lead to side products, the parent Phenacyl bromide or 4-Bromophenacyl bromide offer a more moderate and potentially more selective reactivity profile.

    • Probing Steric Effects: 2-Bromo-2'-nitroacetophenone , while highly activated electronically, can be used to study the impact of steric hindrance at the reaction center, as the ortho-nitro group may influence the approach of bulky nucleophiles.[6]

    Ultimately, the choice of reagent is dictated by the specific synthetic challenge. By understanding the structure-activity relationships outlined in this guide, researchers can make more informed decisions, leading to improved efficiency, yield, and success in their synthetic and drug development endeavors.

    References

    • Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. Retrieved from [Link]

    • Boykin, D. W., & Kumar, A. (2003). Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. The Journal of Organic Chemistry, 68(3), 1165–1168. [Link]

    • Van Hende, E., & Verniest, G. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3330. [Link]

    • Kaya, K., Yilmaz, G., & Yagci, Y. (2024). Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene. Frontiers in Chemistry, 12. [Link]

    • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

    • IntechOpen. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]

    • Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
    • Toogood, S. M., Workman, P., Ball, C. R., & Garner, R. C. (1975). Proceedings: A comparison of chemical and microbiological methods for estimating alkylating agent concentration. British Journal of Cancer, 32(2), 273. [Link]

    • Kar, A., & Prakash, G. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6763-7042. [Link]

    • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

    • PubChem. (n.d.). 4-Bromophenacyl bromide. Retrieved from [Link]

    • Jaiswal, M., & Kumar, A. (2020). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Pharmaceutical Analysis, 10(5), 405-415. [Link]

    • Ellis, M., Ravid, M., & Lishner, M. (1993). A comparative analysis of alkylating agent and epipodophyllotoxin-related leukemias. Leukemia & Lymphoma, 11(1-2), 9-13. [Link]

    • Journal of the American Society for Mass Spectrometry. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. [Link]

    • Google Patents. (2011). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
    • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

    • MDPI. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. [Link]

    • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Dichloro-4-fluorophenacyl bromide

    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. However, with great innovation comes the profound responsibility of ensuring personal and collective safety. This guide provides an in-depth, experience-driven framework for the safe handling of 3,5-Dichloro-4-fluorophenacyl bromide, a reactive α-haloketone. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why specific personal protective equipment (PPE) is not just recommended, but essential.

    3,5-Dichloro-4-fluorophenacyl bromide belongs to the class of α-haloketones, which are recognized for their potent lachrymatory (tear-inducing) properties and their reactivity as alkylating agents.[1][2] The presence of two electrophilic centers—the α-carbon bearing the bromine and the carbonyl carbon—makes these molecules highly reactive towards nucleophiles, including biological macromolecules.[3][4] This inherent reactivity is the primary driver of its hazardous nature, necessitating a stringent and well-understood PPE protocol.

    Understanding the Hazard: The Reactivity of α-Haloketones

    The primary mechanism of the irritant effects of α-haloketones is their ability to act as electrophiles, reacting with nucleophilic residues on biological molecules.[1] This is particularly relevant to the activation of the TRPA1 ion channel on corneal sensory nerves, leading to the characteristic lachrymatory effect.[1] The reactivity of the carbon-halogen bond is a critical factor, with the general trend for lachrymatory potency being I > Br > Cl >> F.[1] Given that our compound of interest is a phenacyl bromide, we must anticipate a significant irritant potential.

    Property Hazard Implication
    Physical State Solid
    Chemical Class α-Haloketone
    Primary Hazards Potent Lachrymator, Corrosive to skin and eyes, Toxic if swallowed or in contact with skin, May cause respiratory irritation.[5][6][7]
    Reactivity Alkylating agent, reacts with nucleophiles.[2][3]
    Core Principles of PPE Selection

    The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks of exposure. The following decision-making framework will guide the appropriate level of protection.

    PPE_Selection_Workflow PPE Selection Workflow for 3,5-Dichloro-4-fluorophenacyl bromide cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Protocol Start Start: Handling 3,5-Dichloro-4-fluorophenacyl bromide Assess_Procedure Assess Procedure: - Weighing - Dissolving - Reaction Setup - Work-up/Purification Start->Assess_Procedure Assess_Quantity Assess Quantity: - Milligrams - Grams - Kilograms Assess_Procedure->Assess_Quantity Assess_Environment Assess Environment: - Fume Hood - Benchtop (Not Recommended) - Glovebox Assess_Quantity->Assess_Environment Select_Eye_Protection Eye/Face Protection: - Safety Glasses (Minimum) - Chemical Goggles - Face Shield Assess_Environment->Select_Eye_Protection Select_Hand_Protection Hand Protection: - Nitrile Gloves (Double-gloved) - Neoprene or Butyl Rubber Gloves for extended contact Assess_Environment->Select_Hand_Protection Select_Body_Protection Body Protection: - Lab Coat - Chemical-Resistant Apron Assess_Environment->Select_Body_Protection Select_Respiratory_Protection Respiratory Protection: - Not typically required in a certified fume hood - Consider for large spills or poor ventilation Assess_Environment->Select_Respiratory_Protection Final_PPE Final PPE Ensemble Select_Eye_Protection->Final_PPE Select_Hand_Protection->Final_PPE Select_Body_Protection->Final_PPE Select_Respiratory_Protection->Final_PPE

    Caption: PPE selection workflow based on risk assessment.

    Essential Personal Protective Equipment

    Based on the known hazards of α-haloketones, the following PPE is mandatory when handling 3,5-Dichloro-4-fluorophenacyl bromide.

    Eye and Face Protection: The First Line of Defense

    Due to its potent lachrymatory nature and potential for causing severe eye damage, robust eye and face protection is non-negotiable.[5][6][7]

    • Minimum Requirement: Chemical splash goggles that meet EN166 or ANSI Z87.1 standards. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect against vapors and splashes.[8]

    • Recommended for Higher Risk Procedures: A full-face shield worn over chemical splash goggles is recommended when handling larger quantities (multi-gram scale) or when there is a significant risk of splashing, such as during quenching a reaction or extractions.[8][9]

    Hand Protection: Preventing Dermal Absorption and Burns

    3,5-Dichloro-4-fluorophenacyl bromide is expected to be corrosive to the skin and toxic upon dermal contact.[5][6] Therefore, appropriate chemical-resistant gloves are critical.

    • Glove Selection: Nitrile gloves are a common choice for general laboratory use and offer good splash protection. However, for prolonged handling or in situations with a higher risk of direct contact, heavier-duty gloves such as neoprene or butyl rubber should be considered.[10] Always check the glove manufacturer's compatibility charts for specific chemical resistance data.

    • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they are contaminated.

    Body Protection: Shielding Against Spills and Splashes

    A laboratory coat is the minimum requirement for any chemical handling.

    • Laboratory Coat: A flame-resistant lab coat, preferably with long sleeves and a snap or button front, should be worn at all times.

    • Chemical-Resistant Apron: For procedures with a higher risk of splashing, such as when transferring solutions or during work-up, a chemical-resistant apron worn over the lab coat provides an additional barrier of protection.[8][9]

    Respiratory Protection: For Atypical Situations

    Under normal laboratory conditions, all work with 3,5-Dichloro-4-fluorophenacyl bromide should be conducted in a certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation exposure.

    • When to Consider a Respirator: In the event of a large spill outside of a fume hood or if engineering controls are not available or functioning properly, respiratory protection will be necessary. A NIOSH-approved respirator with an organic vapor cartridge would be appropriate.[11] A full-face respirator will also provide eye protection.

    Operational and Disposal Plans

    Step-by-Step Donning and Doffing of PPE

    The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

    Donning (Putting On):

    • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, put on a chemical-resistant apron.

    • Gloves: Don the first pair of gloves, ensuring they are pulled over the cuffs of your lab coat. Don the second pair of gloves over the first.

    • Eye/Face Protection: Put on your chemical splash goggles. If needed, put on your face shield.

    Doffing (Taking Off):

    • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

    • Face Shield/Goggles: Remove the face shield from the back of your head. Remove the goggles.

    • Lab Coat/Apron: Unfasten your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

    • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

    • Hand Washing: Immediately wash your hands thoroughly with soap and water.[12]

    Spill and Emergency Procedures

    In the event of a spill, it is critical to have a clear and practiced response plan.

    • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

    • Assess the Spill: From a safe distance, assess the size and nature of the spill.

    • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, which may include respiratory protection.

    • Containment and Cleanup: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[12] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

    Waste Disposal

    All waste contaminated with 3,5-Dichloro-4-fluorophenacyl bromide, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

    • Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed container.

    • Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.[13]

    • Consult Local Regulations: Always follow your institution's specific guidelines for hazardous waste disposal.[6][14]

    Conclusion

    The safe handling of 3,5-Dichloro-4-fluorophenacyl bromide is predicated on a thorough understanding of its chemical reactivity and associated hazards. By implementing the multi-layered PPE strategy and adhering to the operational and disposal plans outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Remember, safety is not a matter of chance, but a result of informed and deliberate choices.

    References

    • An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones - Benchchem. (n.d.).
    • 3,5-Dichloro-4-fluorobromobenzene - Apollo Scientific. (2022, May 16).
    • ACETYL BROMIDE - Chemstock. (n.d.).
    • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.).
    • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17).
    • α-Halo ketone - Wikipedia. (n.d.).
    • SAFETY DATA SHEET - Merck. (n.d.).
    • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
    • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.).
    • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.).
    • 0013 - Hazardous Substance Fact Sheet. (n.d.).
    • Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. (2016, April 20).
    • What are the safety precautions when handling acids? - Blog. (2025, September 18).
    • OT-1328 - Safety Data Sheet. (2023, January 2).
    • 1803819-17-1|3,5-Dichloro-4-fluorophenacyl bromide|BLD Pharm. (n.d.).
    • Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources | The Journal of Organic Chemistry - ACS Publications. (2023, November 29).
    • 3,5-Dichloro-4-(trifluoromethyl)benzyl bromide - CymitQuimica. (2022, May 16).
    • SAFETY DATA SHEET - Fisher Scientific. (2011, December 16).
    • 5-Bromo-1,3-dichloro-2-fluorobenzene - AK Scientific, Inc. (n.d.).
    • Cleanroom Waste Disposal Protocol - Auckland Microfab. (2012, June 21).

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.